molecular formula C15H22FN3O6 B562045 Capecitabine-d11 CAS No. 1132662-08-8

Capecitabine-d11

Cat. No.: B562045
CAS No.: 1132662-08-8
M. Wt: 370.42 g/mol
InChI Key: GAGWJHPBXLXJQN-XSFNBKHLSA-N
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Description

Capecitabine-d11 is intended for use as an internal standard for the quantification of capecitabine by GC- or LC-MS. Capecitabine is a prodrug form of 5-fluorouracil (5-FU; ). It is converted to 5-FU via several enzymatic steps beginning in the liver and ending with conversion in tumor tissue by thymidine phosphorylase, an enzyme that is more concentrated in tumor tissue compared with normal tissue. Capecitabine is cytotoxic only at high concentrations in Scaber, SIHA, and MKN45 cells (IC50s = 97, 578, and 994 µM, respectively) and is inactive in a variety of cancer cell lines, including COLO 205, HCT116, and MCF-7 cells (IC50s = >1,000 µM).>

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1/i1D3,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGWJHPBXLXJQN-XSFNBKHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678974
Record name 5'-Deoxy-5-fluoro-N-{[(~2~H_11_)pentyloxy]carbonyl}cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132662-08-8
Record name 5'-Deoxy-5-fluoro-N-{[(~2~H_11_)pentyloxy]carbonyl}cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Capecitabine-d11: Structure, Analysis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Capecitabine-d11, a deuterated isotopologue of the oral chemotherapeutic agent Capecitabine. It is primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of Capecitabine in biological samples.[1][2] The incorporation of eleven deuterium atoms provides a distinct mass shift, facilitating precise measurement by mass spectrometry without significantly altering the compound's chemical properties.[3]

Chemical Structure and Properties

Capecitabine is a fluoropyrimidine carbamate prodrug that is converted in the body to its active metabolite, 5-fluorouracil (5-FU), a potent antineoplastic agent.[4][5][6] this compound is structurally identical to Capecitabine, with the exception of the eleven hydrogen atoms on the pentyl group of the N-(pentyloxy)carbonyl moiety, which are replaced by deuterium atoms.[1][7] This isotopic substitution is key to its function as an internal standard.

The IUPAC name for this compound is pentyl-d11 (1-((2R, 3R, 4S, 5R)-3, 4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1, 2-dihydropyrimidin-4-yl)carbamate.[1]

Comparative Physicochemical Data

The following table summarizes the key quantitative data for both Capecitabine and its deuterated analogue.

PropertyCapecitabineThis compound
Molecular Formula C₁₅H₂₂FN₃O₆[8][9][10]C₁₅H₁₁D₁₁FN₃O₆[1][3][11][12]
Molecular Weight 359.35 g/mol [8][9][10]370.42 g/mol [1][3][7][8][11][12]
CAS Number 154361-50-9[8][9]1132662-08-8[1][7][8][11][12]
Mass Spec Transition (MRM) m/z 360.1 → 244.4[13][14]m/z 371.3 → 255.1[13][14]
Isotopic Purity Not Applicable≥99% deuterated forms (d₁-d₁₁)[2]

Mandatory Visualizations

The following diagrams illustrate the structural relationship between Capecitabine and its deuterated form, and the metabolic pathway critical to its function.

Caption: Chemical structures of Capecitabine and its deuterated isotopologue, this compound.

Metabolic Activation Pathway of Capecitabine Capecitabine Capecitabine (Prodrug) DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver and Tumor Cells) FU 5-Fluorouracil (5-FU, Active Drug) DFUR->FU Thymidine Phosphorylase (Tumor Cells)

Caption: Multi-step enzymatic conversion of Capecitabine to the cytotoxic agent 5-Fluorouracil.

Experimental Protocols

This compound is crucial for the accurate bioanalysis of Capecitabine. Below are detailed methodologies for its synthesis, structural verification, and use in quantitative analysis.

Synthesis of this compound

The synthesis of this compound follows established routes for Capecitabine, with the key modification being the use of a deuterated starting material for the pentyl carbamate side chain.[15][16]

Objective: To synthesize this compound by reacting 5'-deoxy-5-fluorocytidine with deuterated pentyl chloroformate.

Materials:

  • 5'-deoxy-5-fluorocytidine

  • Pentyl-d11 chloroformate (or generated in-situ from pentan-d11-ol and phosgene or a phosgene equivalent)

  • Aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane)

  • Base (e.g., Pyridine, Triethylamine)[16]

  • Purification system (e.g., Silica gel column chromatography)

Methodology:

  • Preparation: In a clean, dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 5'-deoxy-5-fluorocytidine in the chosen aprotic solvent.

  • Reaction: Cool the solution in an ice bath (0°C). Add the base (e.g., pyridine) to the solution.

  • Addition of Deuterated Reagent: Slowly add pentyl-d11 chloroformate to the reaction mixture dropwise while maintaining the temperature at 0°C.

  • Incubation: Allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours) until reaction completion is confirmed by a suitable monitoring technique (e.g., Thin Layer Chromatography or LC-MS).

  • Quenching: Quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

  • Confirmation: Confirm the structure and isotopic enrichment of the final product using NMR spectroscopy and high-resolution mass spectrometry.

Structural Confirmation by Nuclear Magnetic Resonance (NMR)

NMR is essential for confirming the successful synthesis and, critically, the precise location of the deuterium labels.

Objective: To verify the chemical structure of this compound and confirm the absence of signals corresponding to the pentyl group protons in the ¹H NMR spectrum.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, Chloroform-d)

Methodology:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Expected Result: The spectrum should show all characteristic peaks for the Capecitabine backbone (ribose sugar and fluorocytosine base).[17][18] However, the signals corresponding to the eleven protons of the pentyl chain (typically found in the 0.8-4.2 ppm range in the non-deuterated compound) will be absent or significantly diminished to baseline noise.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Result: The spectrum will show all carbon signals for the Capecitabine structure. The signals for the five carbons of the pentyl-d11 chain will be present but may show splitting into multiplets due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated analog.

  • ²H (Deuterium) NMR Spectroscopy:

    • Acquire a deuterium NMR spectrum.

    • Expected Result: This spectrum will show signals corresponding to the deuterium atoms on the pentyl chain, providing direct evidence of successful deuteration.

Quantification of Capecitabine in Plasma by LC-MS/MS

This protocol outlines the use of this compound as an internal standard (IS) for the robust quantification of Capecitabine in a biological matrix like human plasma.[13][14][19]

Objective: To accurately measure the concentration of Capecitabine in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Materials and Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[14][19]

  • Analytical column (e.g., C18 reverse-phase column).[14][19]

  • Capecitabine analytical standard and this compound internal standard.

  • Human plasma (blank).

  • Solvents: Acetonitrile, Methanol, Formic acid, Ammonium formate (all HPLC or MS grade).[14]

  • Extraction solvent (e.g., Ethyl acetate).[14]

Methodology:

  • Preparation of Standards:

    • Prepare stock solutions of Capecitabine and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Create a series of working standard solutions of Capecitabine by serial dilution of the stock solution to prepare calibration curve standards (e.g., ranging from 10 to 10000 ng/mL).[14]

    • Prepare a working solution of the internal standard (this compound) at a fixed concentration.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (calibrator, quality control, or unknown), add a fixed volume (e.g., 25 µL) of the this compound internal standard working solution.

    • Vortex briefly to mix.

    • Add 1 mL of extraction solvent (e.g., ethyl acetate), vortex vigorously for 2 minutes, and centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the analytical column. Use a gradient elution with a mobile phase consisting of (A) ammonium formate buffer and (B) acetonitrile to separate Capecitabine from endogenous plasma components.[14][19]

    • Mass Spectrometry: Perform detection using the mass spectrometer in positive ESI mode with Multiple Reaction Monitoring (MRM).[14]

      • Monitor the transition for Capecitabine: Q1: 360.1 m/z → Q3: 244.4 m/z.[13][14]

      • Monitor the transition for this compound (IS): Q1: 371.3 m/z → Q3: 255.1 m/z.[13][14]

  • Data Analysis:

    • Integrate the peak areas for both the analyte (Capecitabine) and the internal standard (this compound).

    • Calculate the peak area ratio (Capecitabine / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Capecitabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Synthesis and Purification of Capecitabine-d11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Capecitabine-d11, an isotopically labeled analog of the chemotherapeutic agent Capecitabine. Utilized as an internal standard in pharmacokinetic and metabolic studies, the precise synthesis and purification of this compound are critical for accurate bioanalytical measurements. This document outlines a plausible synthetic route, detailed experimental protocols, and robust purification methodologies, supplemented with quantitative data and workflow visualizations.

Introduction to this compound

Capecitabine is an orally administered prodrug that is enzymatically converted to the cytotoxic agent 5-fluorouracil (5-FU) preferentially in tumor tissues. This compound is a stable isotope-labeled version of Capecitabine, where eleven hydrogen atoms on the pentyl group are replaced with deuterium. This isotopic labeling renders the molecule heavier, allowing for its use as an internal standard in mass spectrometry-based bioanalytical methods for the precise quantification of Capecitabine in biological matrices.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process that culminates in the coupling of a deuterated pentyl moiety to a protected 5'-deoxy-5-fluorocytidine derivative. The following sections detail a proposed synthetic pathway and the associated experimental protocols.

Synthesis of Deuterated Precursor: Pentan-d11-ol

The synthesis of the deuterated pentyl chain is a crucial first step. A common method for achieving high levels of deuteration is through the reduction of a suitable carboxylic acid derivative with a powerful deuterating agent.

Experimental Protocol: Synthesis of Pentan-d11-ol

  • Reaction Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with lithium aluminum deuteride (LiAlD₄) (X g, Y mmol) suspended in anhydrous tetrahydrofuran (THF) (100 mL).

  • Addition of Precursor: A solution of pentanoic acid (A g, B mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of LiAlD₄ at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of D₂O (Z mL), followed by 15% sodium hydroxide solution in D₂O (Z mL), and finally another portion of D₂O (3Z mL) at 0 °C.

  • Workup: The resulting mixture is stirred for 30 minutes, and the white precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield Pentan-d11-ol.

Synthesis of Deuterated Pentyl Chloroformate

The deuterated alcohol is then converted to the corresponding chloroformate, which will serve as the acylating agent.

Experimental Protocol: Synthesis of Pentyl-d11 Chloroformate

  • Reaction Setup: A three-necked flask equipped with a dropping funnel, a gas inlet, and a mechanical stirrer is charged with a solution of phosgene (or a phosgene equivalent such as triphosgene) in a suitable aprotic solvent like toluene at 0-5 °C.

  • Addition of Alcohol: Pentan-d11-ol (from step 2.1) is added dropwise to the stirred phosgene solution while maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is stirred for 2-3 hours at room temperature.

  • Purification: The excess phosgene and solvent are removed by distillation under reduced pressure to afford crude pentyl-d11 chloroformate, which can be used in the next step without further purification.

Synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine

This intermediate is prepared from 5'-deoxy-5-fluorocytidine through acetylation.

Experimental Protocol: Synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine

  • Reaction Setup: 5'-deoxy-5-fluorocytidine is suspended in pyridine.

  • Acetylation: Acetic anhydride is added dropwise at 0 °C. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Workup: The reaction is quenched with methanol and the solvent is evaporated. The residue is co-evaporated with toluene to remove residual pyridine. The product can be purified by crystallization.

Coupling and Deprotection to Yield this compound

The final steps involve the coupling of the deuterated chloroformate with the protected cytidine derivative, followed by deprotection of the acetyl groups.

Experimental Protocol: Synthesis of this compound

  • Coupling Reaction: 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is dissolved in a suitable solvent such as dichloromethane or acetonitrile. A base, for example, pyridine or triethylamine, is added, and the mixture is cooled to 0 °C. Pentyl-d11 chloroformate (from step 2.2) is added dropwise. The reaction is stirred at room temperature until completion.

  • Workup: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Deprotection: The resulting crude 2',3'-di-O-acetyl-Capecitabine-d11 is dissolved in methanol and treated with a catalytic amount of sodium methoxide or ammonia in methanol at 0 °C. The reaction is monitored by TLC.

  • Neutralization and Isolation: Upon completion, the reaction is neutralized with an acidic resin or by the addition of acetic acid. The solvent is evaporated, and the residue is purified by column chromatography or preparative HPLC to yield this compound.

Purification of this compound

The purification of this compound is critical to ensure its suitability as an internal standard. The primary methods employed are preparative High-Performance Liquid Chromatography (HPLC) and recrystallization.

Preparative HPLC Purification

Preparative HPLC is a powerful technique for isolating high-purity compounds.[1][2][3][4]

Experimental Protocol: Preparative HPLC Purification of this compound

  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water or methanol in water, often with a modifier like formic acid or ammonium acetate. A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.

  • Flow Rate: 15-25 mL/min.

  • Detection: UV at 240 nm.

  • Procedure: The crude this compound is dissolved in a minimal amount of the initial mobile phase and injected onto the column. Fractions are collected based on the UV chromatogram, and those containing the pure product are pooled. The solvent is then removed under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization can be employed as a final purification step to obtain highly crystalline material.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: A suitable solvent system is determined through solubility trials. A common system for Capecitabine is a mixture of ethanol and water or ethyl acetate and heptane.

  • Dissolution: The purified this compound from the preparative HPLC is dissolved in the minimum amount of the hot solvent system.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Data Presentation

Table 1: Summary of Synthesis and Purification Data (Illustrative)

ParameterValueReference
Synthesis
Overall Yield30-40% (estimated)Inferred from non-deuterated synthesis
Deuteration Level>98%Expected from LiAlD₄ reduction
Purification
HPLC Purity>99.5%[3]
Recrystallization Purity>99.8%
Characterization
¹H NMR (DMSO-d₆)Conforms to structure[5][6][7]
¹³C NMR (DMSO-d₆)Conforms to structure[6]
Mass Spectrometry (ESI+)[M+H]⁺ at m/z 371.4Calculated

Visualizations

Synthesis Workflow

Synthesis_Workflow A Pentanoic Acid B Pentan-d11-ol A->B  LiAlD₄, THF C Pentyl-d11 Chloroformate B->C  Phosgene D 5'-deoxy-5-fluorocytidine E 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine D->E  Acetic Anhydride, Pyridine F 2',3'-di-O-acetyl-Capecitabine-d11 E->F  Coupling with C G This compound F->G  Deprotection (NaOMe, MeOH)

Caption: Synthetic pathway for this compound.

Purification Workflow

Purification_Workflow Crude Crude this compound PrepHPLC Preparative HPLC Crude->PrepHPLC Fractions Collect Pure Fractions PrepHPLC->Fractions Evaporation1 Solvent Evaporation Fractions->Evaporation1 PurifiedHPLC HPLC Purified Product Evaporation1->PurifiedHPLC Recrystallization Recrystallization PurifiedHPLC->Recrystallization Crystals Collect Crystals Recrystallization->Crystals Drying Vacuum Drying Crystals->Drying FinalProduct Pure this compound (>99.5%) Drying->FinalProduct

Caption: Purification workflow for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Capecitabine-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capecitabine-d11 is the deuterated analog of Capecitabine, an orally administered chemotherapeutic agent. It serves as a crucial internal standard in pharmacokinetic and bioanalytical studies, enabling precise quantification of Capecitabine in biological matrices through mass spectrometry-based methods.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its metabolic pathway and analytical workflow.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

PropertyValueReference
Chemical Name 5'-Deoxy-5-fluoro-N-[(pentyl-d11-oxy)carbonyl]cytidine[2][3]
Synonyms Capecitibine-d11, Capecytabine-d11, Xeloda-d11[3]
CAS Number 1132662-08-8[2][3]
Molecular Formula C₁₅H₁₁D₁₁FN₃O₆[2]
Molecular Weight 370.42 g/mol [2]
Appearance Off-White to Pale Yellow Low Melting Solid[3]
Melting Point 110-121 °C (for Capecitabine)[4][5][6]
Solubility Slightly soluble in DMSO; Soluble in warmed Methanol. Sparingly soluble in water. Freely soluble in methanol, soluble in alcohol and acetonitrile.[7]
Storage 2-8°C Refrigerator, Under Inert Atmosphere[3]

Metabolic Pathway of Capecitabine

Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to its active form, 5-fluorouracil (5-FU). This metabolic activation occurs preferentially in tumor tissues, which have higher concentrations of the activating enzymes. The deuteration on the pentyl chain of this compound does not interfere with this metabolic pathway.

Metabolic Pathway of Capecitabine cluster_liver Liver cluster_tumor Tumor Tissue Capecitabine Capecitabine DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase

Metabolic activation of Capecitabine to 5-Fluorouracil.

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.[8]

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility can be performed to understand the dissolution characteristics of this compound in various solvents.

Methodology:

  • Add a pre-weighed amount (e.g., 10 mg) of this compound to a known volume (e.g., 1 mL) of the test solvent (e.g., water, methanol, DMSO) in a clear vial.

  • The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

  • Visually inspect the solution for any undissolved particles against a dark and light background.

  • If the solid dissolves completely, the substance is considered soluble at that concentration. If not, the solvent volume can be incrementally increased to determine the approximate solubility. For solvents where solubility is limited, warming the mixture can be explored.[8]

Stability-Indicating RP-HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed to assess the stability of this compound under various stress conditions.

Methodology:

  • Chromatographic Conditions:

    • Column: C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 2.2) and an organic solvent like methanol or acetonitrile in a specific ratio (e.g., 40:60).[9][10]

    • Flow Rate: Typically 1.0 mL/min.[10]

    • Detection: UV detection at a wavelength of approximately 240-304 nm.[10][11]

  • Forced Degradation Studies:

    • Expose solutions of this compound to various stress conditions, including acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic stress.[9]

    • Analyze the stressed samples using the developed HPLC method to separate the parent drug from any degradation products. The method is considered stability-indicating if it can resolve the degradation peaks from the main peak.[9][12]

Analytical Workflow for Quantification in Biological Samples

This compound is primarily used as an internal standard for the quantification of Capecitabine in biological matrices like plasma. The following diagram illustrates a typical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add this compound (Internal Standard) plasma_sample->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation and Reconstitution extraction->evaporation hplc HPLC Separation (C18 Column) evaporation->hplc ms Mass Spectrometry (ESI+) hplc->ms detection MRM Detection: Capecitabine & this compound ms->detection integration Peak Integration detection->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantification of Capecitabine calibration->quantification

Workflow for Capecitabine quantification using this compound.

Detailed Protocol for LC-MS/MS Quantification

1. Sample Preparation:

  • To a 100 µL aliquot of plasma, add the internal standard solution (this compound).

  • Perform protein precipitation by adding a solvent like acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Alternatively, perform liquid-liquid extraction with a suitable organic solvent.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.[13]

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile.

  • Mass Spectrometry: Employ an electrospray ionization (ESI) source in the positive ion mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for both Capecitabine and this compound in Multiple Reaction Monitoring (MRM) mode. For example, a known transition for Capecitabine is m/z 360.1 → 244.4, and for this compound is m/z 371.3 → 255.1.[14]

3. Data Analysis:

  • Integrate the chromatographic peaks for both the analyte and the internal standard.

  • Calculate the peak area ratio of Capecitabine to this compound.

  • Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

  • Determine the concentration of Capecitabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

An In-depth Technical Guide to the Deuterium Labeling Position in Capecitabine-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Capecitabine-d11, a deuterated form of the chemotherapeutic agent Capecitabine. The focus of this document is the precise location of the deuterium labels, the rationale behind their placement, and the applications of this isotopically labeled compound in research and development.

Introduction to Capecitabine and the Role of Deuterium Labeling

Capecitabine is an orally administered prodrug that is enzymatically converted in the body to the anticancer drug 5-fluorouracil (5-FU).[1][2] 5-FU exerts its cytotoxic effects by inhibiting DNA synthesis, thereby slowing the growth of tumor tissue.[1] Capecitabine is used in the treatment of various cancers, including metastatic breast and colorectal cancers.[1][2]

Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. The replacement of hydrogen with its heavier isotope, deuterium, can alter the metabolic profile of a drug, potentially leading to a longer half-life.[3] However, in the context of this compound, its primary application is as an internal standard for the quantification of Capecitabine in biological samples using mass spectrometry.[4][5] The known, stable mass difference between the deuterated and non-deuterated forms allows for precise and accurate measurements.

Deuterium Labeling Position in this compound

The "d11" in this compound signifies that eleven hydrogen atoms have been replaced by deuterium atoms. These labels are strategically placed on the pentyl group of the carbamate side chain.

The IUPAC name for this compound is 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate.[6] The labeling is confined to the pentyl ester portion of the molecule, which is cleaved in the initial step of its metabolic activation.

Metabolic Pathway of Capecitabine and Significance of the Labeling Position

Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to the active 5-FU.[1][7][8] This metabolic activation is a key consideration in the design and application of its deuterated analog.

  • Step 1: Hydrolysis by Carboxylesterase: In the liver, carboxylesterase hydrolyzes the carbamate bond, releasing the pentyl group and forming 5'-deoxy-5-fluorocytidine (5'-DFCR).[1][9][10]

  • Step 2: Deamination by Cytidine Deaminase: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme present in the liver and tumor tissues.[1][8][9]

  • Step 3: Conversion by Thymidine Phosphorylase: The final and rate-limiting step is the conversion of 5'-DFUR to the active drug, 5-FU, by thymidine phosphorylase. This enzyme is found in higher concentrations in tumor tissues compared to normal tissues, which contributes to the tumor-selective action of Capecitabine.[7][10][11]

The deuterium labels in this compound are located on the pentyl group, which is cleaved off in the very first metabolic step. This is a critical design feature for its use as an internal standard. Because the deuterated portion is removed early in the metabolic cascade, the resulting metabolites (5'-DFCR, 5'-DFUR, and 5-FU) are not deuterated. This ensures that this compound does not interfere with the measurement of the non-deuterated metabolites of Capecitabine.

Below is a diagram illustrating the metabolic pathway of Capecitabine.

Capecitabine_Metabolism Capecitabine Capecitabine DFCR 5'-deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver and Tumor) FU 5-fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor) Active_Metabolites Active Metabolites FU->Active_Metabolites

Caption: Metabolic activation of Capecitabine to 5-fluorouracil.

Quantitative Data

This compound is primarily used as an internal standard in mass spectrometry-based bioanalytical methods. The mass difference allows for its distinction from the non-labeled Capecitabine.

CompoundChemical FormulaMolecular Weight ( g/mol )Precursor Ion (m/z)Product Ion (m/z)
CapecitabineC₁₅H₂₂FN₃O₆359.35360.1244.4
This compoundC₁₅H₁₁D₁₁FN₃O₆370.42371.3255.1

Data sourced from a study on the determination of Capecitabine in dried blood spots by LC-ESI-MS/MS.[12]

Experimental Protocols

Synthesis of Capecitabine
  • Preparation of 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribose: This intermediate is synthesized from D-ribose through a series of reactions including ketalization, esterification, reduction, hydrolysis, and acylation.[13]

  • Condensation with 5-fluorocytosine: The acetylated ribose derivative is then condensed with silylated 5-fluorocytosine.

  • Addition of the N-(pentyloxy)carbonyl group: The resulting nucleoside is reacted with n-pentyl chloroformate to introduce the carbamate side chain. For this compound, deuterated n-pentyl chloroformate would be used.

  • Deprotection: The final step involves the removal of the acetyl protecting groups to yield Capecitabine.[13]

Bioanalytical Method for Capecitabine Quantification

The following is a representative protocol for the quantification of Capecitabine in a biological matrix (e.g., plasma or dried blood spots) using LC-MS/MS with this compound as an internal standard.

  • Sample Preparation:

    • A small volume of the biological sample (e.g., 10 µL of blood for a dried blood spot) is fortified with a known concentration of this compound (internal standard).

    • The sample is allowed to dry (if a dried blood spot) and then a disc is punched out.

    • The analyte and internal standard are extracted from the matrix using an organic solvent such as ethyl acetate.[12]

  • Chromatographic Separation:

    • The extracted sample is injected into a liquid chromatography system.

    • Separation is achieved on a reverse-phase C18 column.[12]

    • An isocratic mobile phase, for example, a mixture of acetonitrile and an aqueous buffer (e.g., 2 mmol ammonium formate), is used for elution.[12]

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[12]

    • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Capecitabine and this compound (see table in section 4). This is known as Multiple Reaction Monitoring (MRM).

  • Quantification:

    • The peak area ratio of Capecitabine to this compound is calculated.

    • A calibration curve is constructed by analyzing samples with known concentrations of Capecitabine and a fixed concentration of this compound.

    • The concentration of Capecitabine in the unknown sample is determined from the calibration curve.

Below is a diagram of a typical experimental workflow for the bioanalysis of Capecitabine.

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Workflow for the bioanalysis of Capecitabine using an internal standard.

Conclusion

This compound is a valuable tool for the accurate and precise quantification of Capecitabine in biological matrices. The strategic placement of the eleven deuterium atoms on the pentyl carbamate side chain ensures that the deuterated portion is cleaved in the initial metabolic step, thus preventing interference with the analysis of Capecitabine's non-deuterated metabolites. This in-depth understanding of the labeling position and its metabolic implications is crucial for researchers and scientists in the field of drug development and analysis.

References

The Role of Capecitabine-d11 in Advancing Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capecitabine, an oral prodrug of 5-fluorouracil (5-FU), is a cornerstone in the treatment of various solid tumors, including colorectal and breast cancers.[1][2][3] Its efficacy is intrinsically linked to its metabolic activation to 5-FU within the tumor tissue.[4][5] To optimize its therapeutic potential and understand its behavior in the body, precise and accurate quantification of capecitabine and its metabolites is paramount. This is where the stable isotope-labeled internal standard, Capecitabine-d11, plays a critical role. This technical guide provides an in-depth overview of the applications of this compound in cancer research, focusing on its use in quantitative bioanalysis, pharmacokinetic studies, and metabolic research.

This compound, a deuterium-labeled analog of capecitabine, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6] Its utility stems from its near-identical physicochemical properties to capecitabine, allowing it to co-elute chromatographically and exhibit similar ionization efficiency. However, its increased mass due to the deuterium atoms enables distinct detection by the mass spectrometer, thereby correcting for variations in sample preparation, injection volume, and matrix effects.[7]

Core Applications of this compound

The primary application of this compound in cancer research is as an internal standard for the accurate quantification of capecitabine and its metabolites in various biological matrices, such as plasma and tissue homogenates. This precise measurement is crucial for:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of capecitabine. Understanding these parameters helps in optimizing dosing regimens and predicting drug exposure in different patient populations.[8][9]

  • Therapeutic Drug Monitoring (TDM): Although not yet standard clinical practice, TDM of capecitabine and its metabolites is an area of active research. Accurate quantification using this compound could enable dose individualization to maximize efficacy and minimize toxicity.

  • Metabolic Studies: Investigating the intricate metabolic pathway of capecitabine to its active form, 5-FU, and its subsequent catabolism. This knowledge is vital for identifying potential drug-drug interactions and understanding inter-individual variability in treatment response.

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of capecitabine.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies that have utilized deuterium-labeled internal standards, including this compound, for the analysis of capecitabine and its metabolites.

Table 1: Pharmacokinetic Parameters of Capecitabine and its Metabolites in Cancer Patients

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Capecitabine11,0000.5-
5'-DFCR-~1-
5'-DFUR-~1-
5-FU-~1-
FBAL-~2.5-
Capecitabine (Study 2)5,200 ± 1,3001 ± 0.2528,000 ± 10,000
5'-DFCR (Study 2)5,600 ± 2,1000.7 - 1.3-
5'-DFUR (Study 2)6,400 ± 1,6000.75 - 1.25-
5-FU (Study 2)1,260 ± 2300.65 - 1.354,400 ± 2,000

Data compiled from multiple pharmacokinetic studies in cancer patients.[8][10] Note that values can vary significantly between individuals and studies.

Table 2: Performance Characteristics of LC-MS/MS Methods Using this compound

ParameterCapecitabine5'-DFCR5'-DFUR5-FU
Linearity Range (ng/mL)10 - 10,00020 - 5,00020.4 - 5,10020.6 - 5,150
LLOQ (ng/mL)102020.420.6
Recovery (%)----
Intra-day Precision (%RSD)<15<15<15<15
Inter-day Precision (%RSD)<15<15<15<15

This table summarizes typical validation parameters for LC-MS/MS assays utilizing a deuterium-labeled internal standard.[11][12][13]

Experimental Protocols

This section details a generalized methodology for the quantification of capecitabine and its metabolites in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known amount of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 10% methanol in water) for LC-MS/MS analysis.[11]

Chromatographic Separation

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Typical Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Atlantis T3, 3 µm, 2.1 x 100 mm) is commonly used.[11]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometric Analysis

Instrumentation:

  • A triple quadrupole mass spectrometer is typically used for quantitative analysis.

Typical Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode for capecitabine and its metabolites.

  • Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

    • Capecitabine: m/z 360.1 → 136.1[12]

    • This compound: m/z 371.2 → 147.1[12]

    • 5'-DFCR: m/z 246.1 → 117.0

    • 5'-DFUR: m/z 247.1 → 117.0

    • 5-FU: m/z 131.0 → 42.0

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Visualizations

Capecitabine Metabolic Pathway

Capecitabine Metabolic Pathway Capecitabine Metabolic Activation and Catabolism Capecitabine Capecitabine DFCR 5'-DFCR Capecitabine->DFCR DFUR 5'-DFUR DFCR->DFUR FU 5-Fluorouracil (5-FU) DFUR->FU FUH2 Dihydrofluorouracil (FUH2) FU->FUH2 Active_Metabolites Active Metabolites (FdUMP, FUTP, FdUTP) FU->Active_Metabolites FUPA α-fluoro-β-ureidopropionic acid (FUPA) FUH2->FUPA FBAL α-fluoro-β-alanine (FBAL) FUPA->FBAL CES Carboxylesterase (Liver) CES->Capecitabine CDA Cytidine Deaminase (Liver & Tumor) CDA->DFCR TP Thymidine Phosphorylase (Tumor) TP->DFUR DPD Dihydropyrimidine Dehydrogenase DPD->FU DP Dihydropyrimidinase DP->FUH2 BUP β-ureidopropionase BUP->FUPA Anabolic_Enzymes Anabolic Enzymes Anabolic_Enzymes->FU

Caption: Metabolic pathway of capecitabine activation to 5-FU and subsequent catabolism.

Experimental Workflow for Bioanalysis

Experimental Workflow Typical Bioanalytical Workflow Using an Internal Standard Start Biological Sample Collection (e.g., Plasma) Add_IS Addition of Internal Standard (this compound) Start->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation) Add_IS->Extraction LC_Separation LC Separation (Reversed-Phase Chromatography) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification using IS) MS_Detection->Data_Analysis Result Pharmacokinetic/ Metabolic Data Data_Analysis->Result

Caption: A generalized workflow for the quantitative bioanalysis of capecitabine.

Conclusion

This compound is an indispensable tool in the field of cancer research, enabling the accurate and precise quantification of capecitabine and its metabolites. Its application as an internal standard in LC-MS/MS assays provides the robust and reliable data necessary for comprehensive pharmacokinetic and metabolic studies. The detailed experimental protocols and summarized quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals. The continued use of stable isotope-labeled internal standards like this compound will undoubtedly contribute to a deeper understanding of capecitabine's pharmacology and ultimately lead to improved therapeutic strategies for cancer patients.

References

The Role of Capecitabine-d11 in Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Capecitabine is an orally administered prodrug of the cytotoxic agent 5-fluorouracil (5-FU), widely employed in the treatment of various malignancies, including colorectal and breast cancer.[1][2] The clinical efficacy and toxicity of capecitabine are subject to significant inter-patient variability, largely due to differences in its absorption, metabolism, and elimination.[3] This variability underscores the critical need for therapeutic drug monitoring (TDM) and robust pharmacokinetic (PK) studies to optimize dosing regimens for individual patients.[3][4]

Quantitative bioanalysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the cornerstone of pharmacokinetic assessment. The accuracy and reliability of these assays hinge on the use of an appropriate internal standard (IS). Capecitabine-d11, a stable, isotopically labeled version of the parent drug, serves as the gold standard internal standard for the quantification of capecitabine in biological matrices.[5][6] This guide provides a detailed overview of the role of this compound in pharmacokinetic studies, outlining its function, relevant experimental protocols, and data analysis.

The Foundational Role of a Stable Isotope-Labeled Internal Standard

In LC-MS/MS-based bioanalysis, an internal standard is a compound added in a known, constant amount to every sample, calibrator, and quality control sample. Its purpose is to correct for variations that can occur during the analytical process. The ideal IS behaves identically to the analyte of interest (in this case, capecitabine) during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.[7]

This compound is a deuterated analog of capecitabine, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen.[6] This substitution results in a higher mass, allowing the mass spectrometer to detect it on a different mass-to-charge (m/z) channel than the unlabeled capecitabine. Crucially, this modification has a negligible effect on its chemical and physical properties.

Key advantages of using this compound:

  • Correction for Matrix Effects: Biological samples like plasma contain numerous endogenous components that can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements. Since this compound co-elutes with capecitabine from the chromatography column, it experiences the same matrix effects, allowing for accurate ratio-based correction.[8]

  • Compensation for Analyte Loss: During multi-step sample preparation procedures (e.g., protein precipitation, liquid-liquid extraction), some amount of the analyte may be lost. The IS is lost to the same extent, ensuring the ratio of analyte to IS remains constant.[7]

  • Improved Precision and Accuracy: By normalizing for variations in sample handling, injection volume, and instrument response, the IS significantly improves the overall precision and accuracy of the analytical method.[7]

cluster_Process Analytical Workflow Sample Biological Sample (Analyte + IS) Prep Sample Preparation (e.g., Protein Precipitation) Sample->Prep LCMS LC-MS/MS Analysis (Separation & Detection) Prep->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data Result Accurate Quantification Data->Result Var1 Extraction Loss Var1->Prep Var2 Matrix Effects Var2->LCMS Var3 Instrument Fluctuation Var3->LCMS

Figure 1: Conceptual workflow showing how an Internal Standard (IS) corrects for variability.

Metabolic Activation of Capecitabine

Capecitabine is a prodrug that undergoes a multi-step enzymatic conversion to the active cytotoxic agent 5-FU. This conversion occurs preferentially in tumor tissue due to higher concentrations of the final activating enzyme, thymidine phosphorylase.[5] A comprehensive pharmacokinetic study requires the simultaneous quantification of capecitabine and its key metabolites: 5'-deoxy-5-fluorocytidine (5'-DFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), and 5-FU. Stable isotope-labeled internal standards for these metabolites are also used for accurate quantification.[4][9]

CAP Capecitabine (Prodrug) E1 Carboxylesterase (Liver) CAP->E1 DFCR 5'-DFCR E2 Cytidine Deaminase (Liver/Tumor) DFCR->E2 DFUR 5'-dFUR E3 Thymidine Phosphorylase (TP) (Tumor) DFUR->E3 FU 5-Fluorouracil (5-FU) (Active Drug) E4 Dihydropyrimidine Dehydrogenase (DPD) FU->E4 FBAL FBAL (Inactive Metabolite) E1->DFCR E2->DFUR E3->FU E4->FBAL

Figure 2: Metabolic pathway of capecitabine to its active form, 5-fluorouracil.

Experimental Protocol: A Representative Bioanalytical Method

The following protocol is a synthesized representation of typical methods used for the quantification of capecitabine and its metabolites in human plasma for pharmacokinetic studies, employing this compound as an internal standard.[3][4][9]

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of a working internal standard solution (containing this compound and other relevant labeled standards in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (or a 50:50 mixture of methanol and acetonitrile) to precipitate plasma proteins.[9]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid / 5% acetonitrile).

  • Vortex to mix and inject a small volume (e.g., 1-5 µL) into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatography System: Ultra-High Performance Liquid Chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is commonly used to separate the polar metabolites from the more lipophilic parent drug.[9]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient Elution: A typical gradient starts with a high percentage of aqueous mobile phase (A) and ramps up the organic mobile phase (B) to elute the compounds based on their polarity. Total run time is often kept short (5-9 minutes) for high throughput.[4][9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Due to the different physicochemical properties of the analytes, a polarity switching method is often employed. Capecitabine and 5'-DFCR are typically monitored in positive ion mode, while 5'-dFUR, 5-FU, and FBAL are monitored in negative ion mode.[9]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Start Plasma Sample Collection Spike Spike with This compound (IS) Start->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evap Evaporation & Reconstitution Centrifuge->Evap Inject UPLC Injection Evap->Inject Separate C18 Column Separation Inject->Separate Ionize ESI Source Ionization Separate->Ionize Detect Tandem MS MRM Detection Ionize->Detect Analyze Data Analysis (Peak Area Ratios) Detect->Analyze End PK Parameters (AUC, Cmax) Analyze->End

Figure 3: Standard experimental workflow for a capecitabine pharmacokinetic study.

Data Presentation and Analysis

The use of this compound allows for the generation of high-quality concentration-time data, from which key pharmacokinetic parameters are derived.

Table 1: Typical Validation Parameters for an LC-MS/MS Assay

This table summarizes typical performance characteristics for a validated bioanalytical method for capecitabine and its metabolites.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Capecitabine 25 - 2,500[9]10 - 25[9][10]< 15%[3]< 15%[3]85 - 115%[4]
5'-DFCR 10 - 1,000[9]10[9][10]< 15%[3]< 15%[3]85 - 115%[4]
5'-dFUR 10 - 1,000[9]10[9][10]< 15%[3]< 15%[3]85 - 115%[4]
5-FU 10 - 1,000[9]0.05 (mg/L) - 10 (ng/mL)[4][9]< 15%[3]< 15%[3]85 - 115%[4]
FBAL 50 - 5,000[9]50[9]< 15%[3]< 15%[3]85 - 115%[4]

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Table 2: Representative Pharmacokinetic Parameters of Capecitabine and Metabolites in Cancer Patients

The data below are compiled from studies in colorectal cancer patients and represent mean ± standard deviation. Dosing and patient populations can significantly affect these values.

ParameterCapecitabine5'-DFCR5'-dFUR5-FU
Cmax (µg/mL) 5.2 ± 1.3[11][12]5.6 ± 2.1[11]6.4 ± 1.6[11]1.26 ± 0.23[11]
Tmax (h) 1.0 ± 0.25[11][12]~1.0~1.0~1.0[1]
AUC_last (µg·h/mL) 28 ± 10[11][12]37.15 ± 12[11]39.5 ± 13[11]4.4 ± 2[11]
t½ (h) 2.7[12]N/AN/AN/A

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC_last: Area under the concentration-time curve to the last measured point; t½: Half-life.

Conclusion

This compound is an indispensable tool in the field of pharmaceutical research and clinical pharmacology. Its role as a stable isotope-labeled internal standard is fundamental to the development and validation of robust, accurate, and precise bioanalytical methods for the quantification of capecitabine. By effectively correcting for inevitable variations in sample processing and instrument analysis, this compound enables the reliable characterization of capecitabine's pharmacokinetic profile. This, in turn, facilitates a deeper understanding of its disposition in patients, supports bioequivalence studies, and provides the critical data needed for therapeutic drug monitoring, ultimately contributing to the safer and more effective use of this important anticancer agent.

References

Methodological & Application

Revolutionizing Bioanalysis: A Detailed LC-MS/MS Protocol for the Quantification of Capecitabine Using Capecitabine-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive and detailed protocol for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the anticancer drug Capecitabine in biological matrices. This method utilizes a stable isotope-labeled internal standard, Capecitabine-d11, to ensure the highest level of accuracy and precision, critical for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Capecitabine is an orally administered chemotherapeutic agent that is converted to 5-fluorouracil (5-FU) in the body, where it inhibits DNA synthesis in rapidly dividing cancer cells. Accurate measurement of Capecitabine concentrations in biological fluids is paramount for optimizing dosing regimens, assessing patient compliance, and understanding its pharmacokinetic profile. LC-MS/MS has emerged as the gold standard for bioanalytical studies due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for variations in sample preparation and instrument response, thereby ensuring reliable and reproducible results.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents
  • Capecitabine and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Capecitabine from plasma samples.

  • Spiking: To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following LC parameters are optimized for the separation of Capecitabine and its internal standard.

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Start at 10% B, linearly increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of Capecitabine and this compound.

ParameterCapecitabineThis compound
Precursor Ion (m/z) 360.1371.3
Product Ion (m/z) 244.4255.1
Dwell Time (ms) 100100
Collision Energy (eV) 2525
Declustering Potential (V) 8080

Note: These MS parameters may require optimization based on the specific instrument used.

Data Analysis and Quantification

The concentration of Capecitabine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Capecitabine in the quality control and unknown samples is then interpolated from this calibration curve.

Method Validation Summary

A summary of the key validation parameters for this LC-MS/MS method is presented below.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits (typically 85-115%)
Stability Stable under various storage and handling conditions (freeze-thaw, short-term, long-term)

Visualizations

The following diagrams illustrate the key processes in this application note.

cluster_0 Sample Preparation Workflow Plasma Sample Plasma Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Plasma Sample->Add Internal Standard (this compound) Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add Internal Standard (this compound)->Protein Precipitation (Acetonitrile) Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation (Acetonitrile)->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

Caption: A streamlined workflow for the preparation of plasma samples for LC-MS/MS analysis.

cluster_1 LC-MS/MS Analysis Workflow Prepared Sample Injection Prepared Sample Injection LC Separation (C18 Column) LC Separation (C18 Column) Prepared Sample Injection->LC Separation (C18 Column) ESI Ionization (+ve mode) ESI Ionization (+ve mode) LC Separation (C18 Column)->ESI Ionization (+ve mode) Mass Analyzer (Quadrupole) Mass Analyzer (Quadrupole) ESI Ionization (+ve mode)->Mass Analyzer (Quadrupole) MRM Detection MRM Detection Mass Analyzer (Quadrupole)->MRM Detection Data Acquisition & Processing Data Acquisition & Processing MRM Detection->Data Acquisition & Processing

Caption: The sequential process of LC-MS/MS analysis from sample injection to data acquisition.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Capecitabine in biological matrices using this compound as an internal standard. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to deliver accurate, precise, and reliable results essential for drug development and clinical research. The provided workflows and tabulated data offer a clear and concise guide for researchers and scientists in the field.

Application Note: Quantification of Capecitabine in Human Urine using Capecitabine-d11 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of capecitabine in human urine samples. The method utilizes a simple and rapid liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Capecitabine-d11, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications where reliable quantification of capecitabine in urine is required. This document provides the necessary experimental procedures, and representative performance data.

Introduction

Capecitabine is an orally administered chemotherapeutic agent that is converted to 5-fluorouracil (5-FU) in the body, where it inhibits DNA synthesis and slows the growth of tumor tissue.[1] Monitoring the excretion of capecitabine and its metabolites in urine is crucial for understanding its pharmacokinetics and metabolism. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response. This protocol provides a robust and reliable method for the determination of capecitabine in human urine.

Experimental

Materials and Reagents
  • Capecitabine (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Human urine (drug-free)

Equipment
  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Autosampler vials

Preparation of Standard Solutions

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of capecitabine and this compound into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.

Working Standard Solutions: Prepare serial dilutions of the capecitabine stock solution in 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 10 ng/mL to 5000 ng/mL.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Thaw frozen urine samples at room temperature.

  • Vortex mix the urine samples to ensure homogeneity.

  • Pipette 100 µL of urine sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank.

  • Vortex mix for 10 seconds.

  • Add 500 µL of ethyl acetate.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex mix for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, re-equilibrate at 5% B for 2 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent, optimize for best signal
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Capecitabine 360.1244.4
This compound 371.3255.1

Note: The mass transitions were obtained from a study utilizing this compound as an internal standard.[2]

Data Analysis and Quantification

The concentration of capecitabine in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis is then applied to the calibration curve to determine the concentration of capecitabine in the unknown samples.

Method Validation (Representative Data)

The following tables summarize typical method validation parameters. While this data was generated for plasma or dried blood spots in the cited literature, it is representative of the performance expected for a urine-based assay.

Table 1: Linearity and Range
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Capecitabine10 - 10,000> 0.99
Data adapted from a study on dried blood spots.[2]
Table 2: Precision and Accuracy
QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
30 (Low)< 5.0< 6.095 - 105
500 (Medium)< 4.0< 5.097 - 103
4000 (High)< 3.0< 4.098 - 102
Data adapted from studies on plasma and dried blood spots.[1][2]
Table 3: Recovery
AnalyteExtraction Recovery (%)
Capecitabine> 85
Expected recovery for a liquid-liquid extraction method.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample (100 µL) add_is Add Internal Standard (this compound) urine_sample->add_is add_solvent Add Ethyl Acetate add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate_ratio Calculate Peak Area Ratio integrate->calculate_ratio calibration_curve Generate Calibration Curve calculate_ratio->calibration_curve quantify Quantify Capecitabine Concentration calibration_curve->quantify

Caption: Experimental workflow for the quantification of capecitabine in urine.

Signaling Pathway Diagram (Metabolic Activation of Capecitabine)

capecitabine_pathway capecitabine Capecitabine dfcr 5'-Deoxy-5-fluorocytidine (5'-DFCR) capecitabine->dfcr Liver dfur 5'-Deoxy-5-fluorouridine (5'-DFUR) dfcr->dfur Liver & Tumor Cells fu 5-Fluorouracil (5-FU) dfur->fu Tumor Cells active_metabolites Active Metabolites (e.g., FdUMP, FUTP) fu->active_metabolites enzyme1 Carboxylesterase enzyme1->capecitabine enzyme2 Cytidine Deaminase enzyme2->dfcr enzyme3 Thymidine Phosphorylase enzyme3->dfur enzyme4 Various Enzymes enzyme4->fu

Caption: Metabolic activation pathway of capecitabine to 5-fluorouracil.

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantification of capecitabine in human urine samples using this compound as an internal standard. The simple liquid-liquid extraction procedure is efficient and suitable for high-throughput analysis. The use of LC-MS/MS provides excellent sensitivity and selectivity. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate measurement of capecitabine in a urine matrix.

References

Application Note: High-Throughput Chromatographic Separation of Capecitabine and its Deuterated Analog Capecitabine-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of the anticancer drug Capecitabine and its stable isotope-labeled internal standard, Capecitabine-d11. The described Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control applications in drug development.

Introduction

Capecitabine is an orally administered chemotherapeutic agent that is a prodrug of 5-fluorouracil (5-FU).[1] Accurate quantification of Capecitabine in biological matrices is crucial for understanding its pharmacokinetics and ensuring optimal therapeutic outcomes. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[2][3] This protocol provides a detailed procedure for the efficient separation of Capecitabine and this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS).

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.

logical_flow prep Sample Preparation separation Chromatographic Separation prep->separation Provides clean sample extract detection Mass Spectrometric Detection separation->detection Delivers separated analytes quantification Data Quantification detection->quantification Generates raw data (peak areas) result Final Concentration quantification->result Calculates analyte concentration

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Capecitabine-d11 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Capecitabine-d11 in human plasma. This compound serves as a stable isotope-labeled internal standard (IS) for the accurate quantification of the anticancer drug Capecitabine. The method employs a simple protein precipitation extraction procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters and procedures for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring of Capecitabine.

Introduction

Capecitabine is an orally administered chemotherapeutic agent that is a prodrug of 5-fluorouracil (5-FU), widely used in the treatment of various solid tumors, including metastatic breast and colorectal cancers.[1][2] Accurate measurement of Capecitabine concentrations in biological matrices is crucial for pharmacokinetic analysis and for optimizing dosing regimens to enhance efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method. This document provides a detailed protocol for the detection and quantification of this compound using LC-MS/MS.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add the appropriate amount of this compound working solution (as internal standard).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:water, 50:50, v/v) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reversed-phase column to achieve good peak shape and resolution from endogenous plasma components.

LC Conditions:

ParameterValue
Column Atlantis T3-C18 (3.0 µm, 2.1 x 100 mm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 35°C
Gradient Isocratic or gradient elution can be optimized. A typical starting condition is 80% A and 20% B.
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Source Temperature 300°C
Nebulizer Gas 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 300°C

MRM Transitions:

The following MRM transitions are monitored. The parameters for Capecitabine are included for reference.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Capecitabine 360.1244.480
This compound (IS) 371.3255.180

Note: Collision energy and declustering potential should be optimized for the specific instrument being used. As a starting point, parameters for Capecitabine can be adapted for this compound.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge evaporate Evaporate Supernatant vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject Sample ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Results and Discussion

This method provides a reliable approach for the quantification of this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for potential variability during sample preparation and analysis. The described sample preparation is straightforward and efficient. The chromatographic conditions are designed for rapid analysis with good peak resolution. The MRM transitions are highly specific for Capecitabine and its deuterated analog, minimizing interferences from the plasma matrix.[2][3]

The linear range for the quantification of Capecitabine using this methodology is typically from 10 to 10,000 ng/mL in human plasma.[2] The precision and accuracy of such methods are generally within ±15%, which is acceptable according to regulatory guidelines.[1][4]

Conclusion

The LC-MS/MS method outlined in this application note is suitable for the sensitive and selective quantification of this compound in human plasma. The protocol is well-suited for applications in clinical research and drug development that require the accurate determination of Capecitabine concentrations. The provided parameters can serve as a starting point for method development and validation on various LC-MS/MS platforms.

References

Application Note: Quantitative Analysis of Capecitabine in Dried Blood Spots using Capecitabine-d11 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Capecitabine is an orally administered chemotherapeutic agent that acts as a prodrug to 5-fluorouracil (5-FU), widely used in the treatment of various cancers.[1][2] Therapeutic Drug Monitoring (TDM) is crucial for optimizing dosing regimens to enhance efficacy and minimize toxicity.[3] Dried Blood Spot (DBS) sampling offers a minimally invasive alternative to conventional venipuncture, simplifying sample collection, storage, and transport.[4] This application note details a robust and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Capecitabine in DBS samples. The use of Capecitabine-d11, a stable isotope-labeled internal standard (IS), ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.[5][6] The described method is suitable for pharmacokinetic/bioequivalence studies and routine clinical TDM.[2]

Principle

This method involves spotting a small volume of whole blood onto a DBS card. A standardized disc is punched from the dried spot and the analyte, Capecitabine, along with the internal standard, this compound, is extracted using a simple liquid-liquid extraction with ethyl acetate.[1] The extract is then analyzed by a triple quadrupole mass spectrometer using an electrospray ionization source in the positive mode.[1] Quantification is achieved by comparing the peak area ratio of Capecitabine to this compound against a calibration curve.

Metabolic Conversion of Capecitabine

Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU 5-Fluorouracil (5-FU) (Active Drug) DFUR->FU Thymidine Phosphorylase (Tumor)

Caption: Simplified metabolic pathway of Capecitabine to its active form, 5-FU.

Experimental Protocols

Materials and Reagents
  • Reference Standards: Capecitabine (purity, 99.8%) and this compound (IS, purity, 99.0%).[7]

  • Solvents: HPLC grade acetonitrile, methanol, and ethyl acetate.[7]

  • Buffers: Ammonium formate.[7]

  • Water: Deionized water (from a Milli-Q system or equivalent).[7]

  • DBS Cards: Whatman® FTA® DMPK-C cards.[7]

  • Blood: Human whole blood with K2EDTA as the anticoagulant.[1]

Preparation of Stock Solutions, Calibration Standards (CS), and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of Capecitabine and this compound (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Capecitabine stock solution with a methanol:water (1:1, v/v) mixture to create spiking solutions for calibration standards and QC samples. Prepare a working IS solution of this compound at an appropriate concentration (e.g., 500 ng/mL) in the same diluent.

  • Calibration Standards & QC Samples: Spike fresh human whole blood with the appropriate Capecitabine working solutions to achieve final concentrations for the calibration curve (e.g., 10, 20, 100, 500, 1000, 5000, 10000 ng/mL).[1] Prepare QC samples at low, medium, and high concentrations (e.g., 30, 3000, and 8000 ng/mL) in the same manner.

Dried Blood Spot Sample Preparation and Extraction Workflow

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A 1. Spot 10 µL of fortified blood onto DBS card B 2. Dry card at ambient temperature for ≥ 2 hours A->B C 3. Punch 3-mm disc into a 96-well plate B->C D 4. Add Internal Standard (this compound) C->D E 5. Add 200 µL Ethyl Acetate and vortex D->E F 6. Evaporate supernatant to dryness E->F G 7. Reconstitute in Mobile Phase F->G H 8. Inject into LC-MS/MS System G->H I 9. Data Acquisition and Processing H->I

Caption: Workflow for DBS sample preparation and analysis.

  • Spotting: Gently vortex the fortified blood samples. Using a calibrated pipette, spot 10 µL onto the center of the printed circles on the DBS card.[1]

  • Drying: Allow the spots to dry horizontally at ambient room temperature for at least 2 hours. Avoid exposure to direct sunlight or stacking of cards.[1][4]

  • Punching: Punch a 3-mm diameter disc from the center of the dried blood spot into a clean 96-well plate.[1]

  • Extraction:

    • Add an aliquot of the IS working solution (this compound) to each well.

    • Add 200 µL of ethyl acetate.[1]

    • Seal the plate and vortex for 10-15 minutes.

    • Centrifuge the plate at approximately 4000 rpm for 5 minutes.

    • Transfer the supernatant to a new 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analytical Protocol
  • Chromatographic Separation: Perform chromatographic separation on a C18 column.[1]

  • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[1] Monitor the multiple reaction monitoring (MRM) transitions for both Capecitabine and this compound.[1]

Data Presentation

Table 1: LC-MS/MS Instrumental Parameters
ParameterSetting
LC System Shimadzu HPLC or equivalent
Column Phenomenex Gemini C18 (150 × 4.6 mm, 5µm)[1]
Mobile Phase Acetonitrile: 2 mmol Ammonium Formate (pH 3.0) (80:20, v/v)[1]
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Run Time ~2.5 minutes[7]
MS System Triple Quadrupole Mass Spectrometer[1]
Ionization Mode Positive Electrospray Ionization (ESI)[1]
MRM Transition (Capecitabine) m/z 360.2 → 244.2[1]
MRM Transition (IS) m/z 371.2 → 255.2[1]
Table 2: Method Validation Summary
ParameterResultAcceptance Criteria
Linearity Range 10-10,000 ng/mL[1][2]r² > 0.99
LLOQ 10 ng/mL[1]Accuracy: 80-120%, Precision: ≤20%
Intra-day Precision (%CV) 1.5 - 5.2%[2]≤15%
Inter-day Precision (%CV) Data not specified, but within limits≤15%
Intra-day Accuracy 94.7 - 102.3%[2]85-115%
Inter-day Accuracy Data not specified, but within limits85-115%
Recovery Consistent across QC levels[2]Consistent and reproducible
Hematocrit Effect Validated for HCT range 24% to 45%[1][2]Accuracy within 85-115%
Table 3: Stability Data
Stability ConditionDurationResult
On-Card (Ambient Temp) Up to 9 months[8]Stable
In-Extractor (Autosampler) 24 hoursStable
Freeze-Thaw (Whole Blood) 3 cyclesStable

(Note: Stability data is generalized from similar DBS methods; specific stability for this exact protocol should be independently verified.)

Conclusion

This application note provides a detailed protocol for the determination of Capecitabine in dried blood spots using this compound as an internal standard. The method is selective, robust, and requires a small sample volume, making it an excellent tool for therapeutic drug monitoring and pharmacokinetic studies.[1][2] The simple extraction procedure and short analysis time allow for high-throughput analysis in a clinical or research setting.[7]

References

Standard Operating Procedure for the Quantification of Capecitabine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed standard operating procedure (SOP) for the quantitative analysis of Capecitabine in human plasma. The method employs a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This application note is intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies and therapeutic drug monitoring of Capecitabine.

Introduction

Capecitabine is an orally administered chemotherapeutic agent, a prodrug that is enzymatically converted to 5-fluorouracil (5-FU), a potent anti-cancer agent.[1] Monitoring the plasma concentrations of Capecitabine is crucial for optimizing dosing regimens, minimizing toxicity, and ensuring therapeutic efficacy. The significant inter-patient pharmacokinetic variability of Capecitabine and its metabolites necessitates robust and reliable analytical methods for its quantification in biological matrices.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of Capecitabine due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard, such as Capecitabine-d11, is critical for correcting variations in sample processing and matrix effects, thereby ensuring the accuracy and precision of the results.[5][6][7]

This protocol provides a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection of Capecitabine in human plasma.

Metabolic Pathway of Capecitabine

Capecitabine undergoes a three-step enzymatic conversion to its active form, 5-fluorouracil. This process involves two intermediary metabolites: 5'-deoxy-5-fluorocytidine (5'-DFCR) and 5'-deoxy-5-fluorouridine (5'-DFUR).[1]

Capecitabine Metabolic Pathway Capecitabine Capecitabine DFCR 5'-deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver and Tumor) FU 5-fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor)

Figure 1: Metabolic activation pathway of Capecitabine to 5-fluorouracil.

Experimental Workflow

The overall experimental workflow for the quantification of Capecitabine in plasma is depicted below. This process includes sample collection, preparation, LC-MS/MS analysis, and data processing.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Labeled IS (this compound) Plasma->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification Report Report Generation Quantification->Report

Figure 2: Workflow for Capecitabine quantification in plasma.

Materials and Reagents

  • Capecitabine reference standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Ethyl acetate

  • Isopropanol

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (blank)

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Capecitabine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Capecitabine stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.[8]

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and straightforward method for sample cleanup.[9]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile or a mixture of methanol and acetonitrile (1:1, v/v) to precipitate plasma proteins.[9]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[10]

  • Transfer the clear supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.[8]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation (Liquid-Liquid Extraction)

Liquid-liquid extraction (LLE) can provide a cleaner sample extract compared to protein precipitation.[2][8]

  • To 200 µL of plasma sample, add the internal standard.

  • Add 1 mL of ethyl acetate and isopropanol (19:1, v/v) as the extraction solvent.[8]

  • Vortex for 3 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of mobile phase.[8]

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.0 µm)[8]
Mobile Phase A 0.1% Formic acid in water[8]
Mobile Phase B Acetonitrile[8]
Flow Rate 0.3 mL/min[8]
Gradient See Table 1
Injection Volume 5 µL[8]
Column Temperature 40°C

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
2.090
3.090
3.110
5.010
Mass Spectrometry Conditions
ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Multiple Reaction Monitoring (MRM) Transitions See Table 2
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

Table 2: MRM Transitions for Capecitabine and Labeled Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Capecitabine360.1244.4[5]
This compound (IS)371.3255.1[5]

Method Validation Summary

The analytical method should be validated according to the FDA and/or EMA guidelines on bioanalytical method validation.[2][9] Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) > 0.99[8]> 0.995
Calibration Range Dependent on study needs10 - 10,000 ng/mL[5][9]
Intra- and Inter-day Precision (%RSD) < 15% (< 20% at LLOQ)[2][8]< 10%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[2][8]Within ±10%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect IS-normalized factor within acceptable limitsConsistent across different plasma lots
Stability (Freeze-thaw, short-term, long-term) % Change within ±15%Stable under typical storage and handling conditions

Data Analysis and Quantification

The concentration of Capecitabine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x² or 1/x) linear regression model.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Capecitabine in human plasma using a stable isotope-labeled internal standard. The described protocol, including sample preparation, chromatography, and mass spectrometry conditions, offers a reliable and accurate approach for pharmacokinetic studies and therapeutic drug monitoring of Capecitabine. Adherence to this SOP and proper method validation will ensure high-quality data for clinical and research applications.

References

Troubleshooting & Optimization

Minimizing matrix effects in Capecitabine analysis with Capecitabine-d11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of Capecitabine using its deuterated internal standard, Capecitabine-d11, to minimize matrix effects.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for the bioanalysis of Capecitabine?

A1: A SIL-IS, such as this compound, is considered the gold standard for quantitative LC-MS/MS bioanalysis. Because it is structurally and chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects (ion suppression or enhancement).[1] This allows for more accurate and precise quantification by correcting for variability during sample preparation and analysis.

Q2: What are the main sources of matrix effects in plasma samples during Capecitabine analysis?

A2: The primary sources of matrix effects in plasma are endogenous components like phospholipids, salts, and proteins that can co-elute with Capecitabine and interfere with the ionization process in the mass spectrometer. These interferences can lead to either suppression or enhancement of the analyte signal, compromising the accuracy and reliability of the results.

Q3: Can this compound completely eliminate matrix effects?

A3: While this compound is highly effective in compensating for matrix effects, it may not eliminate them entirely. Differential matrix effects can still occur if the analyte and the internal standard do not co-elute perfectly.[1] Deuteration can sometimes cause a slight shift in retention time on reversed-phase columns.[1] Therefore, optimizing chromatographic conditions to ensure complete co-elution is crucial.

Q4: What are the common sample preparation techniques to reduce matrix effects for Capecitabine analysis?

A4: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][3] Each method has its advantages and disadvantages in terms of cleanliness of the extract, recovery, and throughput. The choice of method often depends on the required sensitivity and the complexity of the matrix.

Q5: How is the matrix effect quantitatively assessed?

A5: The matrix effect is typically assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.[3] The ratio of these two peak areas gives the matrix factor (MF). An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of Capecitabine with this compound.

Issue 1: High variability in this compound (Internal Standard) peak area across a run.

  • Possible Cause A: Inconsistent sample preparation.

    • Solution: Ensure consistent and precise pipetting of the internal standard solution into all samples. Automate liquid handling steps if possible to minimize human error. Verify the consistency of the extraction procedure across all samples.

  • Possible Cause B: Ion source contamination.

    • Solution: Clean the ion source of the mass spectrometer according to the manufacturer's instructions. A dirty ion source can lead to erratic ionization and signal instability.

  • Possible Cause C: Poor chromatographic peak shape or retention time shifts.

    • Solution: Investigate the chromatographic conditions. Ensure the mobile phase is correctly prepared and degassed. Check for column degradation or blockage. A stable retention time and consistent peak shape are crucial for reliable integration.

Issue 2: Significant ion suppression or enhancement is still observed despite using this compound.

  • Possible Cause A: Differential matrix effects due to chromatographic separation of Capecitabine and this compound.

    • Solution: Deuterated internal standards can sometimes elute slightly earlier than the non-labeled analyte on reversed-phase columns.[1] Modify the chromatographic method to ensure complete co-elution. This might involve using a column with a different stationary phase, adjusting the mobile phase composition, or using a shallower gradient.

  • Possible Cause B: The concentration of the internal standard is too high, leading to detector saturation or causing suppression of the analyte signal.

    • Solution: Optimize the concentration of the this compound working solution. The concentration should be high enough to provide a stable signal but not so high that it saturates the detector or interferes with the analyte's ionization.

  • Possible Cause C: Inadequate sample clean-up.

    • Solution: The chosen sample preparation method may not be sufficiently removing interfering matrix components. Consider switching to a more rigorous clean-up technique, for example, from protein precipitation to solid-phase extraction.

Issue 3: Poor peak shape (e.g., tailing, fronting, or splitting) for Capecitabine and/or this compound.

  • Possible Cause A: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. Using a guard column can help extend the lifetime of the analytical column.

  • Possible Cause B: Inappropriate mobile phase pH.

    • Solution: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Optimize the mobile phase pH to ensure that Capecitabine is in a single ionic form.

  • Possible Cause C: Injection of the sample in a solvent stronger than the mobile phase.

    • Solution: The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase composition to ensure good peak shape.

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for Capecitabine Analysis

Sample Preparation TechniqueAnalyteMean Recovery (%)Matrix Effect (%)Reference
Liquid-Liquid Extraction Capecitabine85.295.7[3]
(Ethyl acetate:Isopropanol)5'-DFCR90.1102.3[3]
5'-DFUR88.798.5[3]
5-FU75.489.1[3]
Solid-Phase Extraction Capecitabine>80Minimal[2]
(Mixed-mode cation exchange)5'-DFCR>80Minimal[2]
5'-DFUR>80Minimal[2]
5-FU>80Minimal[2]
Protein Precipitation Capecitabine>90Significant[2]
(Acetonitrile)5'-DFCR>90Significant[2]
5'-DFUR>90Significant[2]
5-FU>90Significant[2]

Table 2: Typical LC-MS/MS Method Validation Parameters for Capecitabine

ParameterCapecitabineThis compoundAcceptance CriteriaReference
Linearity (r²) >0.99N/A≥0.99[3]
Intra-day Precision (%CV) <15%N/A≤15% (≤20% at LLOQ)[3]
Inter-day Precision (%CV) <15%N/A≤15% (≤20% at LLOQ)[3]
Intra-day Accuracy (%Bias) ±15%N/AWithin ±15% (±20% at LLOQ)[3]
Inter-day Accuracy (%Bias) ±15%N/AWithin ±15% (±20% at LLOQ)[3]
Recovery (%) 59.27 - 90.15Not reportedConsistent, precise, and reproducible[3]
Matrix Factor 0.74 - 1.14Not reportedConsistent across lots[3]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the simultaneous determination of Capecitabine and its metabolites in human plasma.[3]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate:isopropanol, 9:1, v/v).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general protocol and should be optimized for your specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.0 µm) is commonly used.[3]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for Capecitabine and this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Capecitabine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be optimized for your instrument).

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be optimized for your instrument).

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve maximum signal intensity and stability.

Visualizations

Capecitabine_Metabolism Capecitabine Capecitabine DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver and Tumor) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor)

Caption: Metabolic activation pathway of the prodrug Capecitabine to the active cytotoxic agent 5-Fluorouracil.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Plasma Sample Collection IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction 3. Extraction (LLE, SPE, or PPT) IS_Spiking->Extraction Evaporation 4. Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution Injection 6. Injection into LC-MS/MS Reconstitution->Injection Chromatography 7. Chromatographic Separation Injection->Chromatography Detection 8. Mass Spectrometric Detection Chromatography->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification Integration->Quantification Reporting 11. Reporting Quantification->Reporting

Caption: A typical experimental workflow for the bioanalysis of Capecitabine in plasma samples.

Troubleshooting_Tree Start High Signal Variability or Inaccurate Results? Check_IS Check Internal Standard (this compound) Peak Area Start->Check_IS IS_Variable IS Peak Area Variable? Check_IS->IS_Variable Check_Prep Review Sample Preparation Procedure IS_Variable->Check_Prep Yes IS_Consistent IS Peak Area Consistent IS_Variable->IS_Consistent No Clean_Source Clean Ion Source Check_Prep->Clean_Source Check_Coelution Check Co-elution of Capecitabine and this compound IS_Consistent->Check_Coelution Not_Coeluting Not Co-eluting? Check_Coelution->Not_Coeluting Optimize_Chroma Optimize Chromatography (Gradient, Column) Not_Coeluting->Optimize_Chroma Yes Coeluting Co-eluting Not_Coeluting->Coeluting No Check_Matrix Assess Matrix Effect with Different Extraction Methods Coeluting->Check_Matrix

Caption: A logical troubleshooting decision tree for common issues in Capecitabine analysis.

References

Technical Support Center: Capecitabine-d11 Stability in Frozen Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Capecitabine-d11 in frozen plasma samples. The information is intended for researchers, scientists, and drug development professionals conducting bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for plasma samples containing this compound?

For long-term storage, it is recommended to keep plasma samples at -80°C. Studies have shown that capecitabine, and by extension its deuterated analog this compound, is stable in human plasma for at least 3 months when stored at -80°C[1].

Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?

Plasma samples containing capecitabine have been shown to be stable for at least three freeze-thaw cycles.[1] The deviation from the nominal concentration after three cycles was observed to be within ±15%, which is an acceptable limit for bioanalytical assays.[1] To minimize the risk of degradation, it is advisable to limit the number of freeze-thaw cycles and to thaw samples quickly at room temperature and freeze them promptly, ideally at -80°C or in liquid nitrogen.[2][3][4]

Q3: Is this compound stable in plasma at room temperature or in an autosampler?

Short-term stability studies for capecitabine indicate that it is stable in an autosampler at 4°C for at least 24 hours with less than 10% reduction in concentration.[1] It is best practice to minimize the time samples spend at room temperature. If samples need to be kept at room temperature for processing, it is crucial to perform stability assessments under these conditions to ensure the integrity of the results.

Q4: What are the main degradation pathways for capecitabine in plasma?

Capecitabine is a prodrug that undergoes enzymatic conversion to its active form, 5-fluorouracil (5-FU).[1][5][6][7] The primary metabolic pathway involves three steps:

  • Conversion to 5'-deoxy-5-fluorocytidine (5'-DFCR) by carboxylesterase, mainly in the liver.[1][5][7]

  • Conversion of 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, which is present in the liver and tumor tissues.[1][5][7]

  • Conversion of 5'-DFUR to the active drug 5-FU by thymidine phosphorylase, which has higher activity in tumor tissues.[1][8]

While this is a metabolic pathway rather than degradation in a stored sample, understanding these conversions is critical as the presence of these metabolites can be an indicator of in-vivo processes before sample collection. The stability of capecitabine in frozen plasma is generally considered to be robust under appropriate storage conditions, with enzymatic degradation being minimal at low temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound Degradation during sample handling: Prolonged exposure to room temperature, improper thawing/freezing.Minimize the time samples are kept at room temperature. Thaw samples rapidly (e.g., in a room temperature water bath) and freeze them quickly (e.g., in a -80°C freezer or on dry ice).[2][3]
Improper storage: Storage at temperatures higher than -20°C, or for extended periods beyond validated stability.Store all plasma samples at -80°C for long-term storage. Ensure the freezer temperature is consistently maintained.
Multiple freeze-thaw cycles: Exceeding the validated number of freeze-thaw cycles.Aliquot samples into smaller volumes upon initial processing to avoid repeated freeze-thaw cycles of the entire sample.
High variability in this compound concentration across replicates Inconsistent sample processing: Differences in thawing time, extraction procedure, or reconstitution volume.Standardize all sample handling and processing steps. Ensure all samples are treated identically.
Matrix effects: Interference from other components in the plasma.Evaluate and minimize matrix effects during method development and validation. This can be done by comparing the response of the analyte in neat solution versus in extracted blank plasma.
Presence of unexpected peaks in the chromatogram Metabolism or degradation: Formation of capecitabine metabolites or degradation products.Review the metabolic pathway of capecitabine.[1][5][6] If necessary, develop an analytical method that can separate and identify these compounds.
Contamination: Contamination from lab equipment, reagents, or other samples.Ensure all equipment is properly cleaned and that high-purity reagents are used. Process samples in a clean environment.

Experimental Protocols

Long-Term Stability Assessment
  • Sample Preparation: Spike a known concentration of this compound into blank human plasma to prepare quality control (QC) samples at low and high concentrations.

  • Storage: Aliquot the QC samples and store them at the desired temperature (e.g., -20°C and -80°C).

  • Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples from each storage temperature.

  • Quantification: Thaw the samples and analyze them using a validated bioanalytical method (e.g., LC-MS/MS).

  • Evaluation: Compare the measured concentrations to the nominal concentrations. The analyte is considered stable if the mean concentration is within ±15% of the nominal value.

Freeze-Thaw Stability Assessment
  • Sample Preparation: Prepare low and high concentration QC samples of this compound in blank human plasma.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples completely at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature until completely thawed.

    • Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., three or five).

  • Analysis: After the final thaw, analyze the QC samples using a validated bioanalytical method.

  • Evaluation: Compare the concentrations of the freeze-thaw samples to those of freshly prepared QC samples. The analyte is considered stable if the mean concentration is within ±15% of the nominal value.[1]

Quantitative Data Summary

Table 1: Long-Term Stability of Capecitabine in Human Plasma

Storage TemperatureDurationAnalyte Concentration ChangeReference
-80°C3 months< 10% reduction[1]
-14°CNot specifiedQC samples stored at this temperature[9]

Table 2: Freeze-Thaw Stability of Capecitabine in Human Plasma

Number of CyclesAnalyte Concentration ChangeReference
3Within ±15% deviation[1]

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_lt Long-Term Stability cluster_ft Freeze-Thaw Stability cluster_analysis Analysis & Evaluation prep_qc Prepare QC Samples (Low & High Conc.) store_samples Store at -80°C prep_qc->store_samples ft_cycle Perform 3 Freeze-Thaw Cycles prep_qc->ft_cycle time_points Analyze at T=0, 1, 3, 6 months store_samples->time_points analysis LC-MS/MS Analysis time_points->analysis ft_cycle->analysis evaluation Compare to Nominal Conc. (Acceptance: ±15%) analysis->evaluation

Caption: Workflow for assessing the stability of this compound in plasma.

degradation_pathway Metabolic Pathway of Capecitabine Capecitabine Capecitabine DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver, Tumor) FU 5-FU (Active Drug) DFUR->FU Thymidine Phosphorylase (Tumor)

Caption: Enzymatic conversion of Capecitabine to 5-Fluorouracil.

References

Optimizing collision energy for Capecitabine-d11 fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capecitabine-d11 in mass spectrometry (MS/MS) applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the MS/MS analysis of this compound.

Issue: Low or No Signal for this compound Precursor Ion (m/z 371.3)

  • Question: I am not seeing a strong signal for the this compound precursor ion. What are the possible causes and solutions?

  • Answer:

    • Sample Preparation:

      • Ensure the concentration of this compound in your sample is appropriate for the sensitivity of your instrument.

      • Verify the stability of this compound in your sample matrix and storage conditions.

    • Liquid Chromatography (LC) Conditions:

      • Confirm that the LC method is suitable for the retention of Capecitabine. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water with a formic acid modifier is a common starting point.

      • Check for co-elution with matrix components that may cause ion suppression. Adjusting the gradient or using a divert valve can help.

    • Mass Spectrometer Source Conditions:

      • Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. These parameters can significantly impact ionization efficiency.

      • Ensure the instrument is properly calibrated.

Issue: Poor or Inconsistent Fragmentation of this compound

  • Question: I am observing inconsistent fragmentation patterns or low intensity of the product ion (m/z 255.1) for this compound. How can I optimize the collision energy?

  • Answer:

    • Collision Energy Optimization: The optimal collision energy is instrument-dependent and requires empirical determination. A systematic approach is crucial for achieving consistent and robust fragmentation. Please refer to the detailed Experimental Protocol for Collision Energy Optimization below.

    • Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure in the collision cell is set to the manufacturer's recommended range.

    • Analyte Concentration: Very high concentrations of the internal standard can sometimes lead to detector saturation or altered fragmentation. Ensure you are working within the linear dynamic range of the instrument.

Issue: High Background Noise or Interfering Peaks

  • Question: My chromatograms show high background noise or peaks that interfere with the this compound signal. What can I do to improve the signal-to-noise ratio?

  • Answer:

    • Sample Clean-up: Employ a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Chromatographic Separation: Optimize the LC gradient to better separate this compound from any interfering compounds.

    • Mass Spectrometry Resolution: Ensure the mass spectrometer is operating at the appropriate resolution to distinguish between your analyte and potential interferences.

    • Blank Injections: Run solvent and matrix blanks to identify the source of the contamination.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: The protonated precursor ion ([M+H]⁺) for this compound is m/z 371.3. A common and abundant product ion resulting from the collision-induced dissociation (CID) is m/z 255.1.[1] This corresponds to the loss of the deuterated pentylcarbamate group.

Q2: What is a good starting point for collision energy optimization for the m/z 371.3 → 255.1 transition?

A2: While the optimal collision energy is instrument-specific, a reasonable starting point for a small molecule like this compound would be in the range of 5-20 eV. For some instrument platforms, a collision energy of around 5V has been reported for the non-deuterated form of Capecitabine, which can serve as an initial estimate. A systematic optimization as described in the protocol below is highly recommended.

Q3: Can I use the same collision energy for Capecitabine and this compound?

A3: In most cases, yes. Since deuterated internal standards are chemically identical to the analyte, their fragmentation behavior is expected to be very similar. Therefore, the optimal collision energy for Capecitabine should be a very good approximation for this compound. However, it is always best practice to confirm this experimentally.

Q4: My internal standard signal is drifting or showing high variability across a sample batch. What could be the cause?

A4: Instability of the internal standard signal can be due to several factors:

  • Inconsistent sample preparation: Ensure precise and consistent addition of the internal standard to all samples.

  • LC system issues: Fluctuations in pump performance or column degradation can lead to retention time and peak area variability.

  • Ion source instability: A dirty or unstable ion source can cause signal drift. Regular cleaning and maintenance are essential.

  • Matrix effects: Variations in the sample matrix between different samples can lead to differential ion suppression or enhancement of the internal standard signal.

Data Presentation

Table 1: Key Mass Spectrometry Parameters for this compound

ParameterValueReference
Precursor Ion (m/z) 371.3[1]
Product Ion (m/z) 255.1[1]
Ionization Mode Positive Electrospray Ionization (ESI)

Table 2: Example of Collision Energy Optimization Data (Hypothetical)

Collision Energy (eV)Peak Area of Product Ion (m/z 255.1)
550,000
10150,000
15250,000
20 300,000
25220,000
30120,000

Note: This table is for illustrative purposes. Actual values will vary depending on the instrument and experimental conditions.

Experimental Protocols

Detailed Methodology for Collision Energy Optimization

This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of this compound.

  • Sample Preparation:

    • Prepare a standard solution of this compound in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that provides a strong, stable signal (e.g., 100 ng/mL).

  • LC-MS/MS System Setup:

    • Set up your LC method with a suitable column and mobile phase for the analysis of Capecitabine.

    • Infuse the this compound standard solution directly into the mass spectrometer using a syringe pump or perform repeated injections of the standard solution via the LC system. Direct infusion is often preferred for rapid optimization.

    • Set the mass spectrometer to monitor the transition m/z 371.3 → 255.1 in Multiple Reaction Monitoring (MRM) mode.

  • Collision Energy Ramp Experiment:

    • Create a series of experiments or a single experiment with a ramped collision energy.

    • Start with a low collision energy (e.g., 5 eV) and incrementally increase it in steps of 2-5 eV up to a higher value (e.g., 40 eV).

    • At each collision energy step, acquire data for a sufficient amount of time to obtain a stable signal and calculate an average peak area or intensity for the product ion (m/z 255.1).

  • Data Analysis:

    • Plot the peak area or intensity of the product ion (m/z 255.1) as a function of the collision energy.

    • The optimal collision energy is the value that produces the maximum signal intensity for the product ion.

  • Verification:

    • Once the optimal collision energy is determined, perform several injections of your quality control (QC) samples to ensure the method provides reproducible and robust results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms LC-MS/MS Setup cluster_opt Optimization cluster_analysis Data Analysis & Verification prep Prepare this compound Standard Solution lc_setup Configure LC Method prep->lc_setup ms_setup Set MS to Monitor m/z 371.3 -> 255.1 lc_setup->ms_setup infusion Infuse or Inject Standard ms_setup->infusion ce_ramp Perform Collision Energy Ramp (5-40 eV) infusion->ce_ramp plot Plot Product Ion Intensity vs. Collision Energy ce_ramp->plot determine_opt Identify Optimal Collision Energy plot->determine_opt verify Verify with QC Samples determine_opt->verify

Figure 1. Experimental workflow for optimizing collision energy.

fragmentation_pathway precursor This compound [M+H]⁺ m/z 371.3 product Product Ion m/z 255.1 precursor->product Collision-Induced Dissociation (CID) neutral_loss Neutral Loss of Deuterated Pentylcarbamate (C6H2D11NO2) precursor->neutral_loss neutral_loss->product

Figure 2. Proposed fragmentation of this compound.

References

Troubleshooting poor peak shape of Capecitabine-d11 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Capecitabine-d11, with a focus on resolving poor peak shapes.

Troubleshooting Guides

Issue 1: My this compound peak is tailing.

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[1] It can lead to inaccurate integration and poor resolution.[2]

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes like Capecitabine, causing peak tailing.[3][4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) can protonate the silanol groups, minimizing these secondary interactions.[4] Use a buffer with a pKa close to your target pH for stable control.[5]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block many of the residual silanol groups, which can significantly improve the peak shape for basic compounds.[3][4]

    • Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[6]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or stationary phase degradation can create active sites that cause tailing.[7]

    • Solution: Column Washing: Flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove contaminants.[2] If the problem persists after washing, the column may be degraded and require replacement.[8]

  • Mobile Phase Issues: An improperly prepared or degraded mobile phase can affect peak shape.

    • Solution: Prepare Fresh Mobile Phase: Always use HPLC-grade solvents and freshly prepared buffers.[2] Ensure the mobile phase is thoroughly degassed to prevent bubble formation.

Experimental Protocol: Adjusting Mobile Phase pH

  • Prepare Acidic Buffer: Prepare a buffer solution with a low pH, for example, 0.1% formic acid or acetic acid in water.[9][10] A 0.01 M potassium dihydrogen phosphate buffer adjusted to pH 2.2 with orthophosphoric acid has also been used effectively.[11]

  • Mobile Phase Preparation: Mix the acidic buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio. For example, a mobile phase could consist of a 40:60 ratio of buffer to methanol.[11]

  • Filter and Degas: Filter the final mobile phase through a 0.45 µm membrane filter and degas it by sonication for at least 15 minutes.[6][10]

  • Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 15-20 minutes or until the baseline is stable.

  • Inject Sample: Inject your this compound standard and observe the peak shape.

Troubleshooting Flowchart for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue (e.g., extra-column volume, detector) check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Issue check_all_peaks->analyte_specific No resolved Problem Resolved system_issue->resolved After system check adjust_ph Adjust Mobile Phase pH (e.g., lower to pH < 4) analyte_specific->adjust_ph check_column Column Issue? adjust_ph->check_column Tailing persists adjust_ph->resolved Tailing resolved flush_column Flush with Strong Solvent check_column->flush_column Yes replace_column Replace Column flush_column->replace_column Tailing persists flush_column->resolved Tailing resolved replace_column->resolved G start Poor Peak Shape check_shape Identify Peak Shape Issue start->check_shape tailing Tailing check_shape->tailing fronting Fronting check_shape->fronting split Split/Shoulder check_shape->split tailing_causes Check: - Mobile Phase pH - Column Contamination - Secondary Interactions tailing->tailing_causes fronting_causes Check: - Sample Overload - Solvent Incompatibility - Column Collapse fronting->fronting_causes split_causes Check: - Blocked Frit - Column Void - Injection Solvent split->split_causes solution Implement Corrective Action tailing_causes->solution fronting_causes->solution split_causes->solution end Symmetrical Peak solution->end

References

Impact of biological matrix on Capecitabine-d11 signal intensity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capecitabine-d11. The following sections address common issues related to the impact of biological matrices on this compound signal intensity during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common biological matrices used for Capecitabine analysis, and how do they affect the signal intensity of this compound?

A1: The most common biological matrices for Capecitabine analysis are human plasma, whole blood, and urine. Each matrix presents unique challenges that can impact the signal intensity of the internal standard, this compound.

  • Plasma: Plasma is a complex matrix containing proteins, lipids, and endogenous small molecules that can cause ion suppression or enhancement in the mass spectrometer, leading to variability in the this compound signal.[1] Proper sample preparation is crucial to minimize these matrix effects.

  • Whole Blood: In addition to plasma components, whole blood contains red blood cells, which can lead to hemolysis. Hemolysis releases hemoglobin and other intracellular components that can significantly interfere with the analysis and affect signal intensity.[2]

  • Urine: Urine is generally a less complex matrix than blood or plasma. However, it can have high salt content and variability in pH and specific gravity, which can influence extraction efficiency and chromatographic performance, thereby affecting the this compound signal.

Q2: Why is a stable isotope-labeled internal standard like this compound recommended for bioanalysis?

A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is highly recommended because it has nearly identical physicochemical properties to the analyte (Capecitabine). This similarity ensures that the SIL-IS behaves similarly during sample preparation (extraction, evaporation) and ionization in the mass spectrometer. Consequently, it can effectively compensate for variations in sample processing and matrix effects, leading to more accurate and precise quantification of the analyte.

Q3: What are the main causes of this compound signal variability in bioanalytical methods?

A3: Variability in this compound signal can arise from several factors:

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source.

  • Inconsistent Sample Preparation: Variations in extraction recovery, incomplete protein precipitation, or inconsistent evaporation steps can lead to differing amounts of this compound being introduced into the analytical instrument.

  • Analyte Stability: Degradation of this compound during sample collection, storage, or processing can result in a decreased signal. Studies have shown that Capecitabine can degrade under certain storage conditions.[3]

  • Instrumental Factors: Fluctuations in the performance of the LC-MS/MS system, such as a dirty ion source or detector fatigue, can cause signal drift.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound in biological matrices.

Problem 1: Low or Inconsistent this compound Signal Intensity in Plasma Samples

Possible Cause Recommended Solution
Ion Suppression - Improve Chromatographic Separation: Optimize the LC gradient to separate this compound from co-eluting matrix components.[4] - Enhance Sample Cleanup: Employ a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering substances.[5] - Dilute the Sample: Diluting the plasma sample can reduce the concentration of interfering matrix components.
Poor Extraction Recovery - Optimize Extraction Solvent: Experiment with different organic solvents or solvent mixtures for liquid-liquid extraction (LLE) or protein precipitation (PPT). A mixture of ethyl acetate and isopropanol (19:1, v/v) has been shown to be effective for LLE.[4] - Adjust pH: Ensure the pH of the sample is optimal for the chosen extraction method to maximize the recovery of this compound.
Incomplete Protein Precipitation - Select an Appropriate Precipitating Agent: Compare different agents like acetonitrile, methanol, or trichloroacetic acid (TCA).[6][7] Acetonitrile is a commonly used and effective precipitating agent.[8] - Optimize Precipitant-to-Sample Ratio: Ensure a sufficient volume of the precipitating agent is used to achieve complete protein removal.

Problem 2: High Variability in this compound Signal in Hemolyzed Samples

Possible Cause Recommended Solution
Interference from Red Blood Cell Components - Implement a More Effective Cleanup: Use solid-phase extraction (SPE) which is generally more effective at removing interferences from hemolyzed samples compared to protein precipitation or liquid-liquid extraction. - Assess the Impact of Hemolysis: During method development, evaluate the assay's performance using plasma samples with varying degrees of hemolysis to understand the impact on accuracy and precision.[2]
Matrix Effect from Hemoglobin - Use a Stable Isotope-Labeled Internal Standard: this compound is crucial in this scenario to track and correct for signal suppression caused by hemoglobin.[2]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used in Capecitabine bioanalysis.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a simple and rapid method for removing the majority of proteins from plasma samples.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing the internal standard, this compound).

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE is a more selective sample preparation technique that can provide a cleaner extract compared to PPT.[4]

  • Sample Preparation:

    • To 100 µL of plasma in a glass tube, add the internal standard solution (this compound).

  • Extraction:

    • Add 3 mL of an extraction solvent mixture of ethyl acetate and isopropanol (19:1, v/v).[4]

    • Vortex the tube for 3 minutes to ensure efficient extraction.[4]

  • Centrifugation:

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples

SPE is a highly selective method that can effectively remove salts and other interferences from urine samples.[9]

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove any particulate matter.

    • Dilute the urine sample (e.g., 1:1 with 1% acetic acid in water) to adjust the pH and ionic strength.[9]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge sequentially with 1 mL of methanol and 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Capecitabine Analysis

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Recovery Variable, can be lower for some analytesGenerally good, solvent dependent[4]High and reproducible
Matrix Effect High potential for ion suppressionModerateLow
Speed FastModerateSlower, can be automated
Cost LowLowHigh
Typical Application Rapid screening, high-throughput analysisWhen cleaner extracts than PPT are neededComplex matrices, low analyte concentrations

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard (this compound) Biological_Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General experimental workflow for the bioanalysis of Capecitabine.

Troubleshooting_Logic Start Inconsistent this compound Signal Intensity Check_Matrix Evaluate Matrix Effects (Post-column infusion or matrix factor calculation) Start->Check_Matrix Check_Recovery Assess Extraction Recovery Start->Check_Recovery Check_Stability Verify Analyte Stability Start->Check_Stability Check_Instrument Check Instrument Performance Start->Check_Instrument High_Matrix High Matrix Effect? Check_Matrix->High_Matrix Low_Recovery Low or Variable Recovery? Check_Recovery->Low_Recovery Degradation Evidence of Degradation? Check_Stability->Degradation Instrument_Maintenance Perform Instrument Maintenance Check_Instrument->Instrument_Maintenance Improve_Cleanup Improve Sample Cleanup (e.g., switch to SPE) High_Matrix->Improve_Cleanup Yes Optimize_LC Optimize LC Method High_Matrix->Optimize_LC Yes Optimize_Extraction Optimize Extraction Protocol Low_Recovery->Optimize_Extraction Yes Modify_Storage Modify Sample Storage/ Handling Conditions Degradation->Modify_Storage Yes

Caption: A logical troubleshooting workflow for inconsistent signal intensity.

References

Strategies to enhance the sensitivity of Capecitabine-d11 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Capecitabine and its deuterated internal standard, Capecitabine-d11. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and enhance detection sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive detection of this compound?

A1: The most common and highly sensitive technique for the detection of this compound, along with the parent drug Capecitabine, is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This method offers high selectivity and sensitivity, allowing for accurate quantification in complex biological matrices.[5]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the gold standard in quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: They co-elute with the analyte during chromatography and exhibit similar ionization efficiency and fragmentation patterns.[6]

  • Correction for Matrix Effects: They effectively compensate for variations in sample preparation, injection volume, and ion suppression or enhancement caused by the sample matrix.[6][7]

  • Improved Accuracy and Precision: The use of a SIL-IS significantly improves the accuracy and precision of quantification.[8]

Q3: What are the typical mass transitions (MRM) for Capecitabine and this compound?

A3: In positive electrospray ionization (ESI+) mode, the typical multiple reaction monitoring (MRM) transitions are:

  • Capecitabine: m/z 360.1 → 244.4[1]

  • This compound: m/z 371.3 → 255.1[1]

These transitions should be optimized on your specific mass spectrometer for maximum sensitivity.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes and Solutions:

  • Suboptimal Mass Spectrometry Parameters:

    • Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific MRM transition.

  • Inefficient Sample Preparation:

    • Solution: The choice of sample preparation technique is critical and depends on the biological matrix. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).[9] LLE with ethyl acetate has been shown to be effective for extracting Capecitabine.[1][4] For dried blood spots (DBS), extraction with ethyl acetate is also a viable method.[1]

  • Matrix Effects (Ion Suppression or Enhancement):

    • Solution: Matrix effects can significantly impact signal intensity.[10] To mitigate this:

      • Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering endogenous components.[9]

      • Optimize Chromatography: Ensure chromatographic separation of this compound from co-eluting matrix components that may cause ion suppression.

      • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

  • Inappropriate Mobile Phase Composition:

    • Solution: The mobile phase composition affects both chromatographic separation and ionization efficiency. A common mobile phase for Capecitabine analysis is a gradient of acetonitrile and an aqueous buffer like ammonium formate with formic acid.[1][4] The pH of the mobile phase can also influence sensitivity.

Issue 2: High Background Noise or Interferences

Possible Causes and Solutions:

  • Contamination from Sample Collection or Processing:

    • Solution: Ensure all tubes, plates, and solvents are of high purity and free from contaminants. Check for potential interferences from anticoagulants or other additives in blood collection tubes.

  • Co-eluting Endogenous Compounds:

    • Solution: Adjust the chromatographic gradient to better separate the analyte peak from interfering peaks. A longer run time or a different stationary phase might be necessary.

  • Cross-talk from Capecitabine:

    • Solution: In samples with very high concentrations of Capecitabine, there might be a minor contribution to the this compound signal. Ensure the purity of your this compound standard.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Add 1 mL of ethyl acetate.

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Capecitabine and this compound. These should be considered as a starting point and optimized for your specific instrumentation.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 5 µm)[1]
Mobile Phase A 2 mM Ammonium Formate with 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient Isocratic or gradient elution depending on the complexity of the sample. A typical isocratic condition is 80:20 (v/v) Acetonitrile: 2 mmol Ammonium Formate.[1]
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Capecitabine) 360.1 > 244.4[1]
MRM Transition (this compound) 371.3 > 255.1[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing troubleshooting_workflow Start Low Signal Intensity? Check_MS Optimize MS Parameters (Infusion) Start->Check_MS Yes Signal_OK Signal Acceptable Start->Signal_OK No Check_MS->Signal_OK Improved No_Improvement Still Low Signal Check_MS->No_Improvement No Improvement Improve_Sample_Prep Improve Sample Cleanup (e.g., SPE) Improve_Sample_Prep->Signal_OK Improved Improve_Sample_Prep->No_Improvement No Improvement Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_LC->Signal_OK Improved No_Improvement->Improve_Sample_Prep No_Improvement->Optimize_LC

References

Validation & Comparative

Validating a Robust LC-MS/MS Method for Capecitabine Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Capecitabine-d11 for the accurate quantification of the anticancer drug Capecitabine in biological matrices. This guide provides a comprehensive comparison with alternative analytical techniques, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This publication details a highly selective and robust LC-MS/MS method for the determination of Capecitabine in dried blood spots, utilizing this compound as an internal standard.[1] The method demonstrates excellent accuracy and precision over a wide concentration range, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.[1] A comparative analysis with other analytical methods, including alternative LC-MS/MS approaches and High-Performance Liquid Chromatography with UV detection (HPLC-UV), highlights the superior sensitivity and specificity of the featured method.

Comparative Performance of Analytical Methods

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variabilities in sample processing and instrument response, ensuring high accuracy and precision.[2] While other methods for Capecitabine quantification exist, they often present limitations in terms of sensitivity, selectivity, or throughput.

MethodInternal StandardSample MatrixLinearity Range (ng/mL)Precision (% CV)Accuracy (% Bias)Key AdvantagesKey Limitations
LC-MS/MS This compound Dried Blood Spot 10 - 10,000 < 15% Within ± 15% High selectivity, sensitivity, and robustness; minimal sample volume [1]Requires specialized equipment
LC-MS/MS5-chloro-2'-deoxyuridineHuman Plasma50 - 10,000Not SpecifiedNot SpecifiedGood for simultaneous analysis of metabolites[3]Potential for different matrix effects for IS and analyte
UPLC-MS/MSStable isotopically labeled IS for all analytesHuman Plasma25 - 2,500Not SpecifiedNot SpecifiedSimultaneous quantification of Capecitabine and its metabolites[2]Complex method development for multiple analytes
HPLC-UVExternal StandardHuman Plasma156 - 20,000Not SpecifiedNot SpecifiedAccessible instrumentation[4]Lower sensitivity and selectivity compared to MS/MS; susceptible to interferences
SpectrofluorimetryNoneBulk and Tablets200 - 1,000< 2.0% (RSD)Not SpecifiedSimple and affordable[5]Limited to non-biological matrices; potential for interference from fluorescent compounds

Experimental Protocol: LC-MS/MS with this compound

This section provides a detailed methodology for the validated LC-MS/MS method for the quantification of Capecitabine in dried blood spots using this compound as the internal standard.[1]

Sample Preparation
  • Spotting: 10 µL of the blood sample (calibration standard, quality control, or unknown) is spotted onto the center of a printed circle on a dried blood spot card and allowed to dry at ambient temperature for at least 2 hours.[1]

  • Punching: A 3-mm diameter disc is punched from the center of the dried blood spot.[1]

  • Extraction: The punched disc is placed in a microcentrifuge tube, and an internal standard spiking solution (this compound) is added. The analytes are then extracted with ethyl acetate.[1]

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase.[1]

Liquid Chromatography
  • Column: Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Isocratic elution with Acetonitrile : 2 mmol Ammonium Formate (pH 3.0, adjusted with 0.1% formic acid) (80:20, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL of the reconstituted supernatant is injected onto the HPLC system.[6]

Tandem Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Capecitabine: m/z 360.1 → 244.4[1]

    • This compound (IS): m/z 371.3 → 255.1[1]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spotting Blood Spotting (10 µL) drying Drying (≥2h) spotting->drying punching Disc Punching (3mm) drying->punching extraction Extraction with IS punching->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection (20 µL) reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection quantification Quantification detection->quantification

Caption: Workflow for Capecitabine analysis by LC-MS/MS.

Signaling Pathway of Capecitabine Activation

Capecitabine is an orally administered prodrug that is enzymatically converted to the active cytotoxic agent 5-fluorouracil (5-FU) through a three-step cascade. This conversion occurs preferentially in tumor tissue, which enhances the drug's therapeutic index.

capecitabine_pathway Capecitabine Capecitabine DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor)

Caption: Metabolic activation pathway of Capecitabine.

References

Capecitabine-d11 vs. Structural Analog Internal Standards: A Performance Comparison for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for quantifying capecitabine. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Capecitabine-d11, and structural analog internal standards, supported by experimental data and detailed methodologies.

The primary role of an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is to correct for the variability inherent in sample preparation and instrument analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. The two main types of internal standards used for capecitabine analysis are stable isotope-labeled analogs, such as this compound, and structural analogs, which are compounds with similar chemical structures to the analyte.

Stable isotopically labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1][2] Their key advantage lies in their near-identical physicochemical properties to the analyte. This results in similar extraction recovery, ionization efficiency, and chromatographic retention time, effectively compensating for matrix effects and other sources of variability.[3] this compound, a deuterated form of capecitabine, is a commonly used SIL internal standard that co-elutes with the parent compound, leading to more accurate and precise quantification.[3][4]

Performance Data Summary

The following table summarizes the performance characteristics of bioanalytical methods for capecitabine quantification using either this compound or a structural analog as the internal standard. The data is compiled from various published studies.

Performance MetricThis compound (SIL IS)Structural Analog IS (e.g., 5-Bromouracil, Capecitabine HCl)
Linearity Range 10 - 10,000 ng/mL[4]406.10 - 4020.05 ng/mL (Capecitabine HCl as IS for Gemcitabine)[8]
Precision (%RSD/%CV) Intra-assay: < 4.41%[5] Inter-assay: < 5.43%[5]Within-day: < 6.5%[8] Between-day: < 6.5%[8]
Accuracy/Recovery 99.33 - 106.33%[5]97.55% (Analyte), 98.11% (IS)[8]
Lower Limit of Quantification (LLOQ) 10 ng/mL[4]400 ng/mL (Capecitabine HCl as IS for Gemcitabine)[8]

Experimental Protocols

Method 1: Quantification of Capecitabine using this compound Internal Standard by LC-MS/MS

This protocol is a representative example of a validated method for the determination of capecitabine in a biological matrix (e.g., dried blood spot) using a stable isotope-labeled internal standard.

Sample Preparation:

  • A 3-mm diameter disc is punched from a dried blood spot sample containing capecitabine.

  • The punched disc is placed in a clean tube, and an internal standard working solution of this compound is added.

  • The sample is extracted with an organic solvent, such as ethyl acetate.

  • The mixture is vortexed and centrifuged to separate the organic layer.

  • The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in the mobile phase for LC-MS/MS analysis.[4]

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: Phenomenex Gemini C18 (150 × 4.6 mm, 5µm)[4]

  • Mobile Phase: Isocratic elution with acetonitrile and 2 mmol ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 80:20 (v/v)[4]

  • Flow Rate: 1.2 mL/min[6]

  • Injection Volume: 20 µL[9]

  • Mass Spectrometer: Triple quadrupole mass spectrometer[4]

  • Ionization Mode: Positive electrospray ionization (ESI+)[4]

  • MRM Transitions:

    • Capecitabine: m/z 360.1 → 244.4[4]

    • This compound: m/z 371.3 → 255.1[4]

Method 2: Quantification of an Analyte using a Structural Analog Internal Standard by RP-HPLC

This protocol outlines a general procedure for using a structural analog as an internal standard, exemplified by the use of 5-Bromouracil for capecitabine analysis.

Sample Preparation:

  • To a plasma sample, a known amount of the internal standard (e.g., 5-Bromouracil) is added.

  • Protein precipitation is performed by adding a precipitating agent like acetonitrile.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The clear supernatant is collected and injected into the HPLC system.[7]

Chromatographic Conditions:

  • HPLC Column: Chomosil C18[7]

  • Mobile Phase: A mixture of Mixed Phosphate buffer (pH 5) and Acetonitrile in a 55:45 ratio[7]

  • Flow Rate: 1.0 mL/min[7]

  • Detection Wavelength: 293 nm[7]

  • Retention Times:

    • Plasma peak: ~2.8 min[7]

    • 5-Bromouracil (IS): ~3.85 min[7]

    • Capecitabine: ~5.02 min[7]

Visualizing the Bioanalytical Workflow

The following diagram illustrates the typical workflow for a bioanalytical method utilizing an internal standard for quantification.

Bioanalytical Workflow with Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Blood) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (e.g., LLE, SPE, PPT) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Bioanalytical workflow using an internal standard for quantification.

Conclusion

The selection of an appropriate internal standard is paramount for the accuracy and precision of bioanalytical methods. The experimental data consistently demonstrates that stable isotope-labeled internal standards, such as this compound, offer superior performance compared to structural analogs. The co-elution and identical physicochemical properties of SIL internal standards provide more effective compensation for analytical variability, resulting in methods with higher precision, accuracy, and lower limits of quantification.

While structural analogs can be a viable and more economical option, they necessitate more rigorous validation to ensure that differences in chemical properties do not compromise the integrity of the results. For high-stakes applications such as clinical trials and therapeutic drug monitoring, the use of this compound is strongly recommended to ensure the highest quality data.

References

Linearity, accuracy, and precision of Capecitabine quantification with Capecitabine-d11

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the linearity, accuracy, and precision of capecitabine quantification, with a focus on methods employing the deuterated internal standard, Capecitabine-d11.

In the landscape of pharmacokinetic and therapeutic drug monitoring studies, the precise and reliable quantification of cytotoxic agents like capecitabine is paramount. This guide provides a comparative overview of various bioanalytical methods for capecitabine quantification, offering researchers and drug development professionals a comprehensive resource to evaluate the performance of different analytical approaches. A special emphasis is placed on the widely used stable isotope-labeled internal standard, this compound, to assess its impact on method linearity, accuracy, and precision.

Performance Comparison of Capecitabine Quantification Methods

The selection of an appropriate bioanalytical method is critical for generating robust and reproducible data. The following tables summarize the performance characteristics of different methods for capecitabine quantification, highlighting key validation parameters.

Table 1: Linearity of Capecitabine Quantification Methods

MethodInternal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
LC-MS/MSThis compoundDried Blood Spot10 - 10,000> 0.99
LC-MS/MSD9-CapecitabineRat Plasma37.5 - 3000.9999 ± 0.008[1]
LC-MS/MSStable Labeled IsotopesHuman Plasma50 - 6000Not Specified[2][3]
UHPLC-MS/MSNot SpecifiedHuman Plasma20 - 5000> 0.99[4]
LC-MS/MSFludarabine and 5-ChlorouracilHuman Plasma10 - 1000> 0.99[5]
HPLC-UVNone (External Standard)Not Specified6 - 300.999[6]

Table 2: Accuracy and Precision of Capecitabine Quantification Methods

MethodInternal StandardMatrixAccuracy (% Bias)Precision (% CV)
LC-MS/MSThis compoundDried Blood SpotWithin ± 15%< 15%
LC-MS/MSD9-CapecitabineRat PlasmaWithin suitable limitsWithin suitable limits[1]
LC-MS/MSStable Labeled IsotopesHuman PlasmaNot SpecifiedNot Specified
UHPLC-MS/MSNot SpecifiedHuman PlasmaWithin ± 15%< 15% (Intra- and Inter-day)[4]
LC-MS/MSFludarabine and 5-ChlorouracilHuman Plasma-4.41 to 3.65%< 12.0%[5]
HPLC-UVNone (External Standard)Not Specified99-102.22% (% Recovery)< 2.0% (RSD)[6][7]

Experimental Workflows and Protocols

The robustness of a bioanalytical method is intrinsically linked to its experimental protocol. Below is a generalized workflow for the quantification of capecitabine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a commonly employed technique.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Matrix Biological Matrix (Plasma, Blood) Spike Spike with this compound (Internal Standard) Matrix->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Report Generation of Concentration Data Quantification->Report

References

A Comparative Guide to Determining the Limit of Quantification for Capecitabine Using Capecitabine-d11

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the limit of quantification (LOQ) of Capecitabine is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This guide provides a comparative analysis of various bioanalytical methods, with a focus on the use of Capecitabine-d11 as a stable isotope-labeled internal standard (SIL-IS) to ensure precision and accuracy. The data presented is compiled from peer-reviewed studies and offers a comprehensive overview of achievable LOQs and the methodologies employed.

Quantitative Data Summary

The following tables summarize the performance of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Capecitabine in human plasma. The use of a SIL-IS like this compound is a common strategy to correct for variability in sample preparation and instrument response.

Table 1: Comparison of LC-MS/MS Methods for Capecitabine Quantification

Method ReferenceAnalyte(s)Internal StandardSample PreparationLOQ (ng/mL)Linear Range (ng/mL)
Deenen M. J., et al.[1]Capecitabine, 5-FUStable labeled isotopesProtein Precipitation139 nM (approx. 50 ng/mL) for Capecitabine50 - 6000
Gao S., et al.[2]Capecitabine and five metabolitesFludarabine, 5-ChlorouracilLiquid-Liquid Extraction~2020.4 - 5100
Knikman J., et al.[3]Capecitabine and metabolitesStable isotopically labeled internal standardsProtein Precipitation2525 - 2500
Shrivastav et al.[4]CapecitabineThis compoundDried Blood Spot Extraction1010 - 10000
Anonymous[5]Capecitabine, 5-FUNot specifiedProtein Precipitation39.062539.0625 - 10000

Table 2: Performance Characteristics of a Method Utilizing this compound

ParameterPerformance Metric
Linearity r² > 0.99
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery 74.84% to 114.48%[2]
Matrix Effect Within acceptable limits[2]

Experimental Protocols

A robust and reliable determination of the LOQ is predicated on a well-defined and validated experimental protocol. Below is a generalized protocol based on common practices reported in the literature for the quantification of Capecitabine using this compound.

1. Preparation of Stock and Working Solutions:

  • Capecitabine Stock Solution (1 mg/mL): Accurately weigh and dissolve Capecitabine in a suitable solvent such as methanol or acetonitrile.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Capecitabine stock solution.

  • Working Solutions: Serially dilute the stock solutions with a mixture of acetonitrile and water (e.g., 50:50, v/v) to prepare calibration standards and quality control (QC) samples at various concentrations.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is generally employed.

  • MRM Transitions:

    • Capecitabine: m/z 360.1 → 244.4[4]

    • This compound: m/z 371.3 → 255.1[4]

4. Determination of the Limit of Quantification (LOQ):

The LOQ is established as the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. According to FDA guidelines, the analyte response at the LOQ should be at least 5 times the response of a blank sample. The precision (%RSD) should not exceed 20%, and the accuracy (%Bias) should be within ±20%.

Visualizations

Experimental Workflow for LOQ Determination

LOQ_Determination_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation Stock Stock Solutions (Analyte & IS) Spike Spike Blank Plasma Stock->Spike Cal_QC Prepare Calibration Standards & QCs Spike->Cal_QC Plasma Plasma Sample Aliquot Cal_QC->Plasma Use for validation Add_IS Add Internal Standard (this compound) Plasma->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Chrom Chromatographic Separation Inject->Chrom MS Mass Spectrometric Detection (MRM) Chrom->MS Integration Peak Integration MS->Integration Cal_Curve Calibration Curve Generation Integration->Cal_Curve LOQ_Eval LOQ Evaluation (S/N, Precision, Accuracy) Cal_Curve->LOQ_Eval

Caption: Workflow for determining the LOQ of Capecitabine.

Capecitabine Metabolism Pathway

Capecitabine_Metabolism Capecitabine Capecitabine DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase FU 5-Fluorouracil (5-FU) (Active Drug) DFUR->FU Thymidine Phosphorylase

Caption: Metabolic activation of Capecitabine to 5-Fluorouracil.

References

The Gold Standard in Bioanalysis: Comparing Capecitabine Quantification With and Without Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of analytical methodologies for the accurate quantification of the chemotherapeutic agent Capecitabine reveals that the use of a stable isotope-labeled internal standard (SIL-IS) significantly enhances the robustness and reliability of bioanalytical data. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Capecitabine quantification, highlighting the advantages of employing a SIL-IS over non-labeled standards through supporting experimental data and detailed protocols.

For researchers, scientists, and professionals in drug development, the precision of pharmacokinetic data is paramount. The choice of an internal standard in LC-MS/MS assays is a critical determinant of data quality. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for any variability. A stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass due to isotopic substitution (e.g., with Deuterium or ¹³C), is widely considered the "gold standard" for quantitative bioanalysis.[1][2][3]

This guide contrasts a validated LC-MS/MS method utilizing a SIL-IS (D9-Capecitabine) with a method employing a structurally similar but non-isotopic internal standard (e.g., Fludarabine or 5-Chlorouracil) for the quantification of Capecitabine in biological matrices.

The Impact of Internal Standard Selection on Assay Performance

The use of a SIL-IS like D9-Capecitabine provides superior correction for variations in sample preparation, instrument response, and matrix effects.[4][5] Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a common challenge in LC-MS/MS. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, leading to a more accurate and precise measurement of the analyte concentration.[2][6] In contrast, a non-isotopic internal standard, despite having a similar chemical structure, may exhibit different extraction recovery and ionization efficiency, potentially leading to less accurate results.[7][8]

The following workflow diagram illustrates the key stages in a typical bioanalytical LC-MS/MS method, highlighting the point at which the internal standard is introduced to account for variability.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Spiking Protein_Precipitation Protein Precipitation / LLE Add_IS->Protein_Precipitation Evaporation_Reconstitution Evaporation & Reconstitution Protein_Precipitation->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Bioanalytical workflow for Capecitabine quantification.

Quantitative Data Comparison

The following tables summarize the validation parameters for LC-MS/MS methods for Capecitabine quantification, one employing a stable isotope-labeled internal standard and the other using non-isotopic internal standards.

Table 1: Method using Stable Isotope-Labeled Internal Standard (D9-Capecitabine)

ParameterResultReference
Linearity Range37.5 - 300 ng/mL[5]
Correlation Coefficient (r²)0.9999 ± 0.008[5]
AccuracyWithin ± 15%[6][9]
Precision (%RSD)< 15%[6][9]
Lower Limit of Quantification (LLOQ)25.0 ng/mL[9]
Matrix Effect (%CV)0.73 - 4.00[4]

Table 2: Method using Non-Isotopic Internal Standards (Fludarabine & 5-Chlorouracil)

ParameterResultReference
Linearity Range20.4 - 5100 ng/mL[10]
Correlation Coefficient (r²)> 0.99[10]
AccuracyWithin ± 15% (LLOQ within ±20%)[10]
Precision (%RSD)< 10.45%[10]
Lower Limit of Quantification (LLOQ)~20 ng/mL[10]
Mean Recovery59.27% - 90.15%[10]

While both methods demonstrate acceptable performance according to regulatory guidelines, the data suggests that methods employing a SIL-IS can achieve high levels of precision and effectively monitor and correct for matrix effects.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this comparison.

Method 1: Capecitabine Quantification with a Stable Isotope-Labeled Internal Standard

This protocol is based on the principles described in studies utilizing D9-Capecitabine as the internal standard.[4][5]

1. Sample Preparation:

  • To a 100 µL aliquot of plasma, add the internal standard solution (D9-Capecitabine).

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Symmetry C18 (150x4.6 mm, 3.5µm) or equivalent.[4]

  • Mobile Phase: 0.1% formic acid and Acetonitrile (80:20 v/v).[4]

  • Flow Rate: 0.2 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 40°C).

3. Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for both Capecitabine and D9-Capecitabine.

Method 2: Capecitabine Quantification with a Non-Isotopic Internal Standard

This protocol is based on the method described by Gao et al. (2019), which utilizes Fludarabine and 5-Chlorouracil as internal standards.[10]

1. Sample Preparation:

  • To a 100 µL aliquot of plasma, add the internal standard solution (Fludarabine and 5-Chlorouracil).

  • Perform a one-step liquid-liquid extraction (LLE) by adding an extraction solvent (e.g., ethyl acetate and isopropanol, 19:1, v:v).[10]

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: Atlantis T3-C18 (3.0 µm, 2.1 × 100 mm).[10]

  • Mobile Phase: Gradient elution with 0.0075% formic acid in water (A) and acetonitrile (B).[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Run Time: 5 minutes.[10]

3. Mass Spectrometric Conditions:

  • Instrument: Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS).[10]

  • Ionization Mode: ESI, with specific polarity for each analyte.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Capecitabine and the internal standards.

Signaling Pathway of Capecitabine Activation

Capecitabine is a prodrug that is converted to the active cytotoxic agent 5-fluorouracil (5-FU) through a series of enzymatic steps. Understanding this pathway is crucial for interpreting pharmacokinetic data.

Capecitabine_Activation Capecitabine Capecitabine DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor)

Metabolic activation pathway of Capecitabine.

Conclusion

The presented data and protocols demonstrate that while both methods with and without stable isotope-labeled internal standards can be validated to meet regulatory requirements, the use of a SIL-IS offers a superior approach for the quantification of Capecitabine in biological matrices. The ability of a SIL-IS to accurately correct for variability throughout the analytical process, particularly matrix effects, ensures the generation of highly reliable and robust pharmacokinetic data. For researchers and drug development professionals aiming for the highest level of data integrity, the adoption of methods incorporating stable isotope-labeled internal standards is strongly recommended.

References

Inter-day and intra-day precision of Capecitabine analysis using Capecitabine-d11

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the precision of capecitabine analysis, focusing on the use of Capecitabine-d11 as an internal standard versus alternative compounds.

This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the inter-day and intra-day precision for the quantification of capecitabine in biological matrices. The performance of the stable isotope-labeled internal standard, this compound, is compared with an alternative method utilizing structural analogs, 5-Chlorouracil (5-ClU) and Fludarabine (Fdb).

Data Presentation

The following tables summarize the quantitative precision data and experimental protocols from two distinct validated bioanalytical methods.

Table 1: Inter-day and Intra-day Precision of Capecitabine Analysis

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
This compound 10 (LLOQ)Not ReportedNot Reported
30 (LQC)Not ReportedNot Reported
4000 (MQC)Not ReportedNot Reported
8000 (HQC)Not ReportedNot Reported
5-Chlorouracil (5-ClU) 20.4 (LLOQ)8.29.5
40.8 (LQC)7.16.4
816 (MQC)5.34.8
4080 (HQC)4.13.7

Data for this compound is based on a method for dried blood spots which stated precision was within acceptance criteria but did not provide specific %CV values in the abstract. Data for 5-Chlorouracil is from a method for human plasma.

Experimental Protocols

A detailed comparison of the methodologies for the two analytical approaches is provided below.

Table 2: Comparison of Experimental Protocols for Capecitabine Analysis

ParameterMethod using this compoundMethod using 5-Chlorouracil (5-ClU)
Internal Standard This compound5-Chlorouracil (5-ClU) and Fludarabine (Fdb)
Biological Matrix Dried Blood Spot (DBS)Human Plasma
Sample Preparation DBS punch extraction with ethyl acetate.One-step liquid-liquid extraction with ethyl acetate and isopropanol (19:1, V:V).[1]
Chromatography Phenomenex Gemini C18 column (150 x 4.6 mm, 5µm).Atlantis T3-C18 column (3.0 µm, 2.1 x 100 mm).[1]
Mobile Phase Isocratic: Acetonitrile: 2 mmol ammonium formate (pH 3.0) (80:20, v/v).Gradient: 0.0075% formic acid in water (A) and acetonitrile (B).[1]
Flow Rate Not Specified0.3 mL/min.[1]
Detection Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.Agilent 6460A triple-quadrupole mass spectrometer with electrospray ionization (ESI).[1]
Linear Range 10-10,000 ng/mL20.4–5100 ng/mL.[1]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the bioanalytical determination of capecitabine in biological samples.

Capecitabine Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing SampleCollection Biological Sample (e.g., Plasma, DBS) Spiking Spike with Internal Standard (this compound or analog) SampleCollection->Spiking Addition Extraction Analyte Extraction (LLE, SPE, or PP) Spiking->Extraction Processing Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: Experimental workflow for capecitabine bioanalysis.

Discussion

The use of a stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus providing more accurate correction for matrix effects and experimental variability.

The presented data from a method using 5-Chlorouracil as a structural analog internal standard demonstrates excellent precision, with all inter-day and intra-day %CV values well below the typical acceptance criterion of 15%.[1] While the specific %CV values for the this compound method were not detailed in the available literature, it is stated that the method met the acceptance criteria for precision.

The choice of internal standard can be influenced by factors such as commercial availability and cost. Structural analog internal standards, when properly validated, can provide reliable and precise results as demonstrated here. However, stable isotope-labeled internal standards are often preferred to minimize the risk of differential matrix effects between the analyte and the internal standard.

References

A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Isotopic Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of bioanalytical method validation parameters when using isotopic versus non-isotopic internal standards, in alignment with the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines. The content is intended for researchers, scientists, and drug development professionals to ensure compliance and robust analytical method performance.

The ICH M10 guidance, adopted by the FDA, provides harmonized recommendations for the validation of bioanalytical methods for drug quantification in biological matrices.[1][2] A cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is the use of an appropriate internal standard (IS). The guidance strongly recommends the use of a stable isotope-labeled (SIL) internal standard whenever possible, as it most closely mimics the physicochemical properties of the analyte.[3][4]

Comparison of Internal Standard Performance

The choice of internal standard significantly impacts the performance of a bioanalytical method. The following table compares the typical performance of SIL internal standards against structural analogs (a common alternative) and analysis without an internal standard, based on key validation parameters.

Validation ParameterIsotopic Internal Standard (SIL-IS)Structural Analog ISNo Internal Standard (External Calibration)FDA/ICH M10 Acceptance Criteria
Accuracy High; effectively compensates for matrix effects and extraction variability.Moderate; compensation is less effective due to potential differences in extraction recovery and ionization.Low; highly susceptible to variability in sample preparation and instrument response.Mean concentration within ±15% of nominal value; ±20% at LLOQ.[5]
Precision High (low %CV); tracks analyte variability closely.Moderate; may introduce variability if its behavior is not perfectly analogous to the analyte.Low (high %CV); does not account for sample-to-sample procedural variations.Coefficient of Variation (CV) ≤15%; ≤20% at LLOQ.[6]
Selectivity High; co-eluting matrix components are less likely to interfere with a mass-differentiated IS.Moderate; risk of interference from endogenous compounds that are structurally similar to the IS.N/ANo significant interfering peaks at the retention time of the analyte and IS. Response from interfering components should be <20% of the LLOQ response for the analyte and <5% for the IS.[7]
Matrix Effect High compensation; SIL-IS and analyte experience similar ion suppression/enhancement.Partial compensation; differences in physicochemical properties can lead to differential matrix effects.No compensation; results are directly affected by matrix-induced ion suppression or enhancement.IS-normalized matrix factor should have a CV ≤15%.
Recovery High consistency; SIL-IS and analyte exhibit nearly identical extraction recovery.Moderate consistency; structural differences can lead to variable recovery between the analyte and IS.N/A (Recovery is measured but not compensated for on a per-sample basis).Recovery of the analyte and IS should be consistent and reproducible.[6]
Overall Reliability Very HighModerate to HighLowMethod must be demonstrated to be suitable for its intended purpose.[3]

Experimental Protocols for Key Validation Parameters

Detailed methodologies for assessing key bioanalytical validation parameters are crucial for regulatory submission.

1. Selectivity

  • Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.

  • Protocol:

    • Obtain at least six independent sources of the biological matrix (e.g., plasma from six different individuals).

    • Process one blank sample from each source without the analyte or IS to check for interferences at their respective retention times.

    • Process one blank sample from each source spiked only with the IS.

    • Process one sample from each source spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the IS.

    • Analyze the samples and evaluate the chromatograms for interfering peaks.

2. Accuracy and Precision

  • Objective: To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in the biological matrix at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Analyze at least five replicates of each QC level in a minimum of three separate analytical runs.

    • Within-run (Intra-assay) accuracy and precision: Calculated from the replicates within a single run.

    • Between-run (Inter-assay) accuracy and precision: Calculated from the data combined from all runs.[7]

3. Matrix Effect

  • Objective: To assess the impact of matrix components on the ionization of the analyte and IS.

  • Protocol:

    • Obtain at least six independent sources of the biological matrix.

    • Prepare three sets of samples:

      • Set A: Analyte and IS spiked in a neat solution (e.g., mobile phase).

      • Set B: Blank matrix extracts are spiked with the analyte and IS at the same concentrations as Set A.

      • Set C: Matrix samples are spiked with the analyte and IS before extraction.

    • Calculate the Matrix Factor (MF) for the analyte and IS by comparing the peak areas from Set B to Set A.

    • Calculate the IS-normalized MF to determine if the IS adequately compensates for the matrix effect.

4. Stability

  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

  • Protocol:

    • Prepare low and high QC samples.

    • Expose the samples to conditions mimicking those during sample handling and analysis, including:

      • Bench-top stability: At room temperature for a specified period.

      • Freeze-thaw stability: Through multiple freeze-thaw cycles.

      • Long-term stability: Stored at the intended storage temperature (e.g., -80°C) for a duration covering the expected sample storage time.

    • Analyze the stability samples against a freshly prepared calibration curve and compare the results to nominal concentrations.

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of complex processes and logical connections.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Isotopic Internal Standard (IS) Sample->Spike Extract Sample Extraction (e.g., SPE, LLE, PP) Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (Analyte + IS) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Bioanalytical Workflow with Isotopic Internal Standard.

G Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Sensitivity (LLOQ) Validation->LLOQ CalCurve Calibration Curve Validation->CalCurve Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Selectivity->LLOQ Accuracy->Precision CalCurve->Accuracy CalCurve->Precision CalCurve->LLOQ MatrixEffect->Accuracy MatrixEffect->Precision Recovery->Accuracy

Logical Relationships of Bioanalytical Validation Parameters.

G start Start: Need for an Internal Standard? sil_avail Is a Stable Isotope-Labeled (SIL) IS available? start->sil_avail use_sil Use SIL-IS sil_avail->use_sil Yes analog_avail Is a close structural analog available? sil_avail->analog_avail No validate Perform Full Method Validation per ICH M10 Guidelines use_sil->validate use_analog Use Analog-IS analog_avail->use_analog Yes no_is Proceed with External Calibration (No IS - Requires Justification) analog_avail->no_is No use_analog->validate no_is->validate

Decision Tree for Internal Standard Selection.

References

Assessing the Robustness of a Capecitabine Assay with Capecitabine-d11: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability of bioanalytical methods is paramount. This guide provides a comprehensive comparison of key performance parameters for a robust Capecitabine assay, emphasizing the use of a deuterated internal standard, Capecitabine-d11, to ensure accuracy and precision. The inclusion of detailed experimental protocols and comparative data aims to facilitate the validation and implementation of this critical assay in a research or clinical setting.

Metabolic Pathway of Capecitabine

Capecitabine is an oral prodrug that undergoes a three-step enzymatic conversion to its active form, 5-fluorouracil (5-FU), a potent anti-cancer agent.[1][2][3] This metabolic activation is crucial for its therapeutic effect. The pathway begins in the liver, where carboxylesterase hydrolyzes Capecitabine to 5'-deoxy-5-fluorocytidine (5'-DFCR).[1][3] Subsequently, cytidine deaminase, present in the liver and tumor tissues, converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).[1][3] Finally, thymidine phosphorylase, an enzyme often found in higher concentrations in tumor tissues, metabolizes 5'-DFUR into the active drug, 5-FU.[2][3] 5-FU then exerts its cytotoxic effects by inhibiting DNA synthesis.[4]

G Capecitabine Capecitabine DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver, Tumor) FU 5-FU DFUR->FU Thymidine Phosphorylase (Tumor) DNA Inhibition of DNA Synthesis FU->DNA G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare QC Samples (Low, Mid, High) C Analyze QCs under Normal Conditions A->C B Define Robustness Parameters & Variations D Analyze QCs under Varied Conditions B->D E Calculate Mean, SD, %CV C->E D->E F Compare Results E->F G Results within Acceptance Criteria? F->G H Method is Robust G->H Yes I Investigate & Optimize Method G->I No

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Capecitabine-d11

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Capecitabine-d11. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of this cytotoxic agent, aligning with best practices to foster a culture of safety and build trust in laboratory operations.

This compound, a deuterated form of the chemotherapy agent Capecitabine, is classified as a hazardous drug.[1] Like its non-deuterated counterpart, it is suspected of causing genetic defects, may cause cancer, and may damage fertility or the unborn child.[2][3] Therefore, stringent adherence to safety protocols is crucial to minimize exposure and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures. Double gloving is recommended for many procedures.[4]

Activity Gloves Gown Eye Protection Respiratory Protection Other
Receiving/Unpacking Chemotherapy-rated gloves (double gloving recommended)[5][6]Impermeable gown[6]Safety glasses or goggles[4]Recommended if packaging is damaged[6]Shoe covers[4]
Storage Chemotherapy-rated glovesLaboratory coatNot typically requiredNot typically required
Weighing/Preparation Chemotherapy-rated gloves (double gloving)[4]Impermeable, disposable gown[7]Safety goggles and face shield[7]NIOSH-approved respirator (e.g., N95)[5][7]Hair and beard covers, shoe covers[6][7]
Handling/Administering Chemotherapy-rated gloves (double gloving)[5]Impermeable, disposable gown[7]Safety goggles[4]RecommendedShoe covers[4]
Spill Cleanup Heavy-duty utility gloves over chemotherapy gloves[4]Impermeable gown or coveralls[4]Safety goggles and face shield[4]NIOSH-approved respirator[4]Shoe covers[4]
Waste Disposal Chemotherapy-rated gloves (double gloving)[5]Impermeable gownSafety glassesRecommendedShoe covers

Note: All PPE should be removed in a designated area to prevent the spread of contamination.[5] Gloves should be changed regularly, especially if contaminated.[4]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-defined workflow is essential for the safe handling of this compound from its arrival in the laboratory to its ultimate disposal.

1. Receiving and Unpacking:

  • Designate a specific area for receiving and unpacking hazardous drugs.[8]

  • Personnel must wear appropriate PPE, including chemotherapy-rated gloves and a gown.[6]

  • Carefully inspect the package for any signs of damage or leakage. If damage is observed, implement spill procedures immediately.

  • Verify the contents against the shipping documents.

2. Storage:

  • Store this compound in a clearly labeled, sealed container.[8]

  • The storage area should be separate from other non-hazardous chemicals and clearly marked with a "Cytotoxic Agent" warning sign.[8]

  • Maintain a detailed inventory of the compound, including amounts received, used, and disposed of.

3. Preparation and Handling:

  • All handling of this compound powder should be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation.[4][9]

  • The work surface of the BSC should be covered with a disposable, absorbent, plastic-backed liner.

  • Personnel must wear full PPE, including double gloves, a disposable gown, eye and face protection, and a respirator.[7]

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. This equipment should be decontaminated after each use or disposed of as cytotoxic waste.

  • When dissolving the compound, do so carefully to avoid splashing. Never crush tablets as this can generate dust.[10]

4. Spill Management:

  • A cytotoxic spill kit must be readily available in all areas where this compound is handled.[4][11]

  • The spill kit should contain all necessary PPE, absorbent materials, and disposal bags.[4]

  • In the event of a spill, the area should be immediately evacuated and secured.

  • Only trained personnel wearing appropriate PPE should clean up the spill.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.[4]

5. Decontamination:

  • All surfaces and equipment potentially contaminated with this compound should be decontaminated.

  • A two-step cleaning process involving a deactivating agent followed by a cleaning agent is recommended.

6. Waste Disposal:

  • All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be disposed of as cytotoxic (antineoplastic) waste.[4]

  • Place waste in a dedicated, leak-proof, and puncture-resistant container that is clearly labeled as "Cytotoxic Waste."[4][8]

  • Follow institutional and local regulations for the final disposal of cytotoxic waste, which typically involves incineration at high temperatures.[4] Do not dispose of this material down the drain or in regular trash.[12][13]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a research setting.

This compound Handling Workflow cluster_0 Receiving & Storage cluster_1 Preparation & Handling cluster_2 Experimentation cluster_3 Cleanup & Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Wear Gloves & Gown Store Store in Designated Area Inspect->Store If OK Spill Initiate Spill Protocol Inspect->Spill If Damaged BSC Work in BSC/Isolator Store->BSC Weigh Weigh Compound BSC->Weigh Full PPE Prepare Prepare Solution Weigh->Prepare Use Designated Equipment Experiment Perform Experiment Prepare->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Dispose Dispose of Cytotoxic Waste Decontaminate->Dispose

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.